Product packaging for 1-Bromo-3,3-dimethyl-butan-2-ol(Cat. No.:CAS No. 1438-13-7)

1-Bromo-3,3-dimethyl-butan-2-ol

Cat. No.: B3419476
CAS No.: 1438-13-7
M. Wt: 181.07 g/mol
InChI Key: IMYDQBZCRDQYSV-UHFFFAOYSA-N
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Description

1-Bromo-3,3-dimethyl-butan-2-ol is a useful research compound. Its molecular formula is C6H13BrO and its molecular weight is 181.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 180.01498 g/mol and the complexity rating of the compound is 65.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13BrO B3419476 1-Bromo-3,3-dimethyl-butan-2-ol CAS No. 1438-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYDQBZCRDQYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432801, DTXSID701306527
Record name 1-bromo-3,3-dimethyl-butan-2-ol
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Record name 1-Bromo-3,3-dimethyl-2-butanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-13-7, 117658-14-7
Record name 1-Bromo-3,3-dimethyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3,3-dimethyl-butan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,3-dimethyl-2-butanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and key data related to the preparation of 1-bromo-3,3-dimethyl-butan-2-ol, a valuable intermediate in organic synthesis.

Core Synthesis Pathway: Halohydrin Formation

The most direct and efficient synthesis of this compound is achieved through the electrophilic addition of bromine and water to the alkene, 3,3-dimethyl-1-butene. This reaction, known as halohydrin formation, proceeds via a cyclic bromonium ion intermediate.

Reaction Mechanism

The reaction is initiated by the electrophilic attack of bromine on the electron-rich double bond of 3,3-dimethyl-1-butene. This forms a three-membered ring intermediate called a bromonium ion. The positive charge is shared between the two carbons of the original double bond and the bromine atom.

Subsequently, a water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromine atom, resulting in an anti-addition. According to Markovnikov's rule, the nucleophile (water) will preferentially attack the more substituted carbon atom that can better stabilize a partial positive charge. In the case of the bromonium ion derived from 3,3-dimethyl-1-butene, the tertiary carbon (C2) is more electrophilic than the primary carbon (C1).

Finally, deprotonation of the resulting oxonium ion by another water molecule yields the neutral product, this compound.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product A 3,3-Dimethyl-1-butene E Formation of Bromonium Ion Intermediate A->E Electrophilic Attack B N-Bromosuccinimide (NBS) B->E Source of Br+ C Water (H₂O) F Nucleophilic Attack by Water C->F Nucleophile D Dimethyl Sulfoxide (DMSO) E->F G Deprotonation F->G H This compound G->H

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Starting Material: 3,3-Dimethyl-1-butene

3,3-Dimethyl-1-butene can be synthesized via the dehydration of 3,3-dimethyl-2-butanol.

Materials:

  • 3,3-dimethyl-2-butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous calcium chloride (CaCl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, place 3,3-dimethyl-2-butanol.

  • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to initiate the dehydration reaction and distill the crude 3,3-dimethyl-1-butene.

  • Wash the distillate with saturated sodium bicarbonate solution and then with deionized water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Fractionally distill the dried product to obtain pure 3,3-dimethyl-1-butene.

Synthesis of this compound

The following is a representative protocol for the bromohydrin formation from 3,3-dimethyl-1-butene using N-bromosuccinimide (NBS) as the bromine source in an aqueous dimethyl sulfoxide (DMSO) solvent system.[1][2]

Materials:

  • 3,3-Dimethyl-1-butene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,3-dimethyl-1-butene in a mixture of DMSO and deionized water.

  • Cool the solution in an ice bath.

  • Slowly add N-bromosuccinimide in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

G start Dissolve 3,3-dimethyl-1-butene in DMSO/H₂O add_nbs Add NBS in portions at 0-10 °C start->add_nbs react Stir at room temperature add_nbs->react workup Aqueous workup with diethyl ether extraction react->workup wash Wash organic layer workup->wash dry Dry with MgSO₄ wash->dry evaporate Solvent evaporation dry->evaporate purify Column chromatography evaporate->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

Physicochemical Properties
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
3,3-Dimethyl-1-buteneC₆H₁₂84.1641.20.653
This compoundC₆H₁₃BrO181.07192.4 (Predicted)1.306 (Predicted)[3]
Representative Reaction Data
ParameterValue
Reactants
3,3-Dimethyl-1-butene1.0 eq
N-Bromosuccinimide1.1 eq
Solvent DMSO/H₂O (e.g., 5:1 v/v)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Expected Yield 70-85% (Estimated based on similar reactions)
Predicted Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on standard increments and data from analogous structures.

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6-3.8m1HCH-OH
~3.4-3.6m2HCH₂-Br
~2.0-2.2d1HOH
~1.0s9HC(CH₃)₃

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~75-80CH-OH
~40-45CH₂-Br
~35-40C(CH₃)₃
~25-30C(CH₃)₃

Signaling Pathway and Mechanism Diagram

G reactant 3,3-Dimethyl-1-butene + Br₂ pi_complex π-Complex reactant->pi_complex Electrophilic Interaction bromonium Bromonium Ion Intermediate pi_complex->bromonium Formation of 3-membered ring attack H₂O Attack bromonium->attack oxonium Oxonium Ion attack->oxonium Anti-addition deprotonation Deprotonation (-H⁺) oxonium->deprotonation product This compound deprotonation->product

Caption: Mechanism of bromohydrin formation from 3,3-dimethyl-1-butene.

References

An In-depth Technical Guide to 1-Bromo-3,3-dimethyl-butan-2-ol: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-Bromo-3,3-dimethyl-butan-2-ol. This document is intended for use by professionals in the fields of chemical research, drug development, and organic synthesis.

Chemical and Physical Properties

This compound is a halogenated alcohol.[1] Its structure, featuring a bulky tert-butyl group adjacent to the stereocenter containing the hydroxyl and bromomethyl groups, significantly influences its physical properties and chemical reactivity. It is characterized as a colorless to pale yellow liquid and is soluble in organic solvents, with limited solubility in water.[1]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name 1-bromo-3,3-dimethylbutan-2-ol[2]
CAS Number 1438-13-7, 117658-14-7[2]
Molecular Formula C₆H₁₃BrO[2]
Molecular Weight 181.07 g/mol [2]
Boiling Point 192.436 °C at 760 mmHg[3]
Density 1.306 g/cm³[3]
Melting Point Not available[3]
Flash Point 70.427 °C[3]
Solubility Soluble in organic solvents; limited solubility in water.[1]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the presence of the bromine atom, a good leaving group, and the adjacent hydroxyl group. The significant steric hindrance imposed by the neighboring tert-butyl group plays a crucial role in dictating the preferred reaction pathways.

Nucleophilic Substitution and Elimination Reactions

Due to its structure as a secondary alkyl halide, this compound can undergo both nucleophilic substitution (S_N) and elimination (E) reactions. However, the bulky tert-butyl group sterically hinders the backside attack required for an S_N2 mechanism.[4] Consequently, reactions with nucleophiles or bases are more likely to proceed through unimolecular pathways (S_N1 and E1) that involve the formation of a carbocation intermediate.

Carbocation Rearrangement

A key feature of the reactivity of the 3,3-dimethylbutyl scaffold is its high propensity to undergo carbocation rearrangements.[5][6] The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift or a 1,2-methyl shift. This rearrangement is a thermodynamically favorable process and often leads to the formation of rearranged substitution or elimination products as the major products.[1][5]

The logical workflow for the S_N1/E1 reaction pathway, including the critical carbocation rearrangement step, is illustrated below.

G cluster_start Initial Reactant cluster_intermediate Reaction Intermediates cluster_products Potential Products start This compound carbocation_2 Secondary Carbocation (Less Stable) start->carbocation_2 Loss of Br⁻ (Slow, Rate-determining) carbocation_3 Tertiary Carbocation (More Stable) carbocation_2->carbocation_3 1,2-Hydride or 1,2-Methyl Shift sn1_unrearranged Unrearranged S_N1 Product carbocation_2->sn1_unrearranged + Nucleophile (Nu⁻) (Minor Pathway) e1_unrearranged Unrearranged E1 Product carbocation_2->e1_unrearranged - H⁺ (Minor Pathway) sn1_rearranged Rearranged S_N1 Product (Major) carbocation_3->sn1_rearranged + Nucleophile (Nu⁻) (Major Pathway) e1_rearranged Rearranged E1 Product (Major) carbocation_3->e1_rearranged - H⁺ (Major Pathway) G cluster_reactants Starting Materials cluster_process Process cluster_purification Workup and Purification cluster_product Final Product alcohol 3,3-Dimethyl-butan-2-ol reaction Reaction in an -inert solvent -controlled temperature alcohol->reaction reagent Brominating Agent (e.g., PBr₃, HBr) reagent->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (e.g., Distillation) workup->purification product This compound purification->product

References

Spectroscopic Analysis of 1-Bromo-3,3-dimethyl-butan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-Bromo-3,3-dimethyl-butan-2-ol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural analogue, 3,3-dimethyl-2-butanol (pinacolyl alcohol), and established spectroscopic principles. Standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral data of similar structures and are intended to serve as a reference for researchers involved in the synthesis and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8 - 4.0dd1H-CH(OH)-
~3.5 - 3.7m2H-CH₂Br
~2.0 - 2.2d1H-OH
1.0 - 1.2s9H-C(CH₃)₃

dd: doublet of doublets, m: multiplet, d: doublet, s: singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~75 - 80-CH(OH)-
~40 - 45-CH₂Br
~35 - 40-C(CH₃)₃
~25 - 30-C(CH₃)₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200BroadO-H stretch (alcohol)
2960 - 2870StrongC-H stretch (alkane)
1470 - 1450MediumC-H bend (alkane)
1100 - 1000StrongC-O stretch (secondary alcohol)
700 - 600StrongC-Br stretch (alkyl halide)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z RatioRelative IntensityAssignment
[M]+•LowMolecular ion (C₆H₁₃BrO)⁺•
[M-CH₃]+ModerateLoss of a methyl group
[M-C₄H₉]+HighLoss of the tert-butyl group
[M-Br]+ModerateLoss of a bromine radical
57Hightert-butyl cation (C₄H₉)⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: A small drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Procedure:

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.

Spectroscopic_Structural_Correlation cluster_Molecule This compound cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information Molecule C₆H₁₃BrO NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Carbon-Hydrogen Framework NMR->Connectivity Provides Functional_Groups Functional Groups (-OH, C-Br) IR->Functional_Groups Identifies Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Determines

Caption: Correlation of spectroscopic techniques with the structural information they provide.

Experimental_Workflow cluster_Analysis Analysis Stage start Sample of This compound prep Sample Preparation (Dissolving/Thin Film) start->prep analysis Spectroscopic Analysis prep->analysis NMR NMR analysis->NMR IR IR analysis->IR MS MS analysis->MS data Data Acquisition processing Data Processing data->processing interpretation Spectral Interpretation processing->interpretation structure Structure Elucidation interpretation->structure NMR->data IR->data MS->data

Caption: General experimental workflow for spectroscopic analysis.

CAS number and physical properties of 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-3,3-dimethyl-butan-2-ol. The information is curated for professionals in research and development.

Chemical Identity and Identifiers

This compound is an organic compound featuring a branched butanol structure with a bromine atom on the first carbon and a hydroxyl group on the second.[1] It is recognized by several identifiers, with some ambiguity in the primary CAS number across different databases. Both 117658-14-7 and 1438-13-7 are associated with this compound.[2][3][4][5]

IdentifierValue
IUPAC Name 1-bromo-3,3-dimethylbutan-2-ol[5]
CAS Number 117658-14-7[2][3][4], 1438-13-7[1][5][6]
Molecular Formula C₆H₁₃BrO[2][3][5][6]
Molecular Weight 181.07 g/mol [3][5]
Canonical SMILES CC(C)(C)C(CBr)O[4][5]
InChI InChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3[1][4][5]
InChIKey IMYDQBZCRDQYSV-UHFFFAOYSA-N[1][4][5]

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid with a distinct odor.[1] It demonstrates solubility in organic solvents and limited solubility in water.[1] The presence of both a bromine atom and a hydroxyl group makes it a versatile intermediate in organic synthesis, capable of undergoing nucleophilic substitution and participating in hydrogen bonding.[1]

Table of Physical Properties

PropertyValueSource(s)
Density 1.306 g/cm³[2][4]
Boiling Point 192.436 °C at 760 mmHg[2][4]
Melting Point Not Available[2]
Flash Point 70.427 °C[4]
Refractive Index 1.475[4]
Topological Polar Surface Area 20.23 Ų[4][5]
logP (Octanol-Water Partition) 1.78830[4]
Hydrogen Bond Donor Count 1[4][5]
Hydrogen Bond Acceptor Count 1[4][5]

Experimental Protocols

A generalized workflow for the characterization of a synthesized chemical compound like this compound is presented below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_documentation Data Interpretation & Documentation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR FT-IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., GC, HPLC) Purification->Purity Data Data Analysis & Interpretation NMR->Data MS->Data IR->Data Purity->Data Report Final Report & Archiving Data->Report

Caption: General workflow for chemical synthesis and characterization.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activities or associated signaling pathways for this compound. Research on structurally similar compounds may offer insights, but direct biological data for the title compound is absent.

Safety and Handling

While a detailed MSDS was not retrieved, general safety precautions for handling halogenated organic compounds should be observed. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, or skin contact.[1] GHS hazard statements for the compound include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[5]

References

An In-depth Technical Guide to 1-Bromo-3,3-dimethyl-butan-2-ol Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,3-dimethyl-butan-2-ol and its analogs represent a class of synthetic compounds with potential applications in medicinal chemistry and drug discovery. The core structure, a sterically hindered secondary bromoalcohol, offers a unique scaffold for designing novel therapeutic agents. The presence of a bromine atom, a bulky tert-butyl group, and a hydroxyl moiety provides opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. Halogenated organic compounds, including bromo derivatives, are known to exhibit a wide range of biological activities, such as antimicrobial, antifungal, and anticancer effects. The strategic incorporation of bromine can enhance the lipophilicity of a molecule, potentially improving membrane permeability and target engagement. Furthermore, the hydroxyl group provides a site for hydrogen bonding interactions with biological targets and a handle for further derivatization, such as esterification, to create prodrugs or modify solubility. This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound derivatives and analogs, aiming to facilitate further research and development in this area.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be achieved through several synthetic routes, primarily involving the bromination of the corresponding alcohol or the reduction of the corresponding bromoketone.

General Synthesis Workflow

The logical flow for the synthesis and derivatization of the target compounds is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., 3,3-Dimethyl-butan-2-one) AlphaBromination α-Bromination Start->AlphaBromination Br2, HBr Reduction Ketone Reduction (e.g., NaBH4) AlphaBromination->Reduction CoreCompound This compound Reduction->CoreCompound Derivatization Derivatization Reactions (e.g., Esterification, Etherification) CoreCompound->Derivatization Analogs Target Analogs Derivatization->Analogs

Caption: General workflow for the synthesis of this compound and its analogs.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3,3-dimethyl-butan-2-one (Precursor)

This protocol is adapted from the synthesis of similar α-bromoketones.

  • Materials: 3,3-Dimethyl-butan-2-one, Bromine, Hydrobromic acid (48% in acetic acid), Diethyl ether, Sodium bicarbonate solution (saturated), Magnesium sulfate.

  • Procedure:

    • Dissolve 3,3-dimethyl-butan-2-one (1.0 eq) in diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Add a catalytic amount of 48% hydrobromic acid in acetic acid.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in diethyl ether via the dropping funnel with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Bromo-3,3-dimethyl-butan-2-one.

    • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

  • Materials: 1-Bromo-3,3-dimethyl-butan-2-one, Sodium borohydride (NaBH4), Methanol, Dichloromethane, Water.

  • Procedure:

    • Dissolve 1-Bromo-3,3-dimethyl-butan-2-one (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.

    • Slowly add sodium borohydride (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by column chromatography on silica gel to obtain this compound.

Protocol 3: Synthesis of Ester Derivatives of this compound

  • Materials: this compound, Acyl chloride or carboxylic acid, Dichloromethane, Triethylamine or DMAP/DCC.

  • Procedure (using acyl chloride):

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane under an inert atmosphere.

    • Cool the mixture to 0 °C.

    • Slowly add the desired acyl chloride (1.1 eq).

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting ester by column chromatography.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for a broad range of this compound derivatives is limited in publicly available literature, general principles of medicinal chemistry and findings from related classes of compounds can be used to infer potential activities and guide future research.

Antimicrobial and Antifungal Activity

Brominated organic compounds have a well-documented history of antimicrobial and antifungal properties. The lipophilicity imparted by the bromine atom and the bulky tert-butyl group in the this compound scaffold may facilitate the penetration of microbial cell membranes.

A hypothetical SAR study could involve the synthesis and evaluation of a series of ester and ether analogs.

Compound IDR Group (Ester/Ether)Lipophilicity (Predicted cLogP)Predicted Antimicrobial Activity
BD-01 -H2.1Baseline
BD-02 -COCH3 (Acetyl)2.3Potentially Increased
BD-03 -CO(CH2)2CH3 (Butyryl)3.5Potentially Optimized
BD-04 -COC6H5 (Benzoyl)4.2Potentially High
BD-05 -CH3 (Methyl ether)2.5Moderate
BD-06 -CH2C6H5 (Benzyl ether)4.5Potentially High

Logical Relationship for SAR Exploration:

SAR_Logic Core This compound Scaffold ModifyR Modify R Group (Ester/Ether Linkage) Core->ModifyR Lipophilicity Vary Lipophilicity (Alkyl/Aryl Substituents) ModifyR->Lipophilicity BiologicalTesting Biological Testing (e.g., MIC Assay) Lipophilicity->BiologicalTesting SAR Establish SAR BiologicalTesting->SAR

Caption: Logical workflow for establishing structure-activity relationships.

Anticancer Activity

Halohydrins, the chemical class to which this compound belongs, have been incorporated into molecules with demonstrated anticancer properties. The bromohydrin moiety can act as a reactive site, potentially alkylating biological macromolecules within cancer cells, leading to cytotoxicity.

Future studies could explore the introduction of pharmacophores known to interact with anticancer targets. For instance, attaching moieties that inhibit specific kinases or other enzymes involved in cancer cell proliferation could lead to potent and selective agents.

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound derivatives, based on the activities of other bromo-organic compounds, several pathways could be hypothesized as potential targets.

Hypothetical Signaling Pathway Inhibition:

For a derivative designed to have anticancer activity, a potential mechanism could involve the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Bromo-butanol Derivative Inhibitor->Akt

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold presents an intriguing starting point for the development of novel therapeutic agents. While current literature lacks extensive biological data on a wide array of its derivatives, the foundational chemical principles and the known activities of related brominated and sterically hindered alcohols suggest a high potential for discovering compounds with significant biological effects.

Future research should focus on the systematic synthesis of a diverse library of analogs with varying ester and ether substituents to explore the structure-activity relationships for antimicrobial, antifungal, and anticancer activities. Detailed in vitro and in vivo studies are necessary to elucidate the mechanisms of action and to identify the specific cellular targets and signaling pathways modulated by these compounds. The development of robust and scalable synthetic protocols will also be crucial for advancing promising lead compounds through the drug discovery pipeline. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

The Stereochemistry of 1-Bromo-3,3-dimethyl-butan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,3-dimethyl-butan-2-ol is a chiral haloalcohol containing a stereocenter at the carbon atom bearing the hydroxyl group (C2). The presence of this chiral center gives rise to two enantiomers, (R)-1-bromo-3,3-dimethyl-butan-2-ol and (S)-1-bromo-3,3-dimethyl-butan-2-ol. The stereochemistry of this molecule is of significant interest in organic synthesis, particularly as a chiral building block for the synthesis of more complex, stereochemically defined molecules, which is a critical aspect of drug development and materials science. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, stereoisomers, and potential methods for stereochemical analysis.

Stereoisomers of this compound

The single chiral center at C2 results in the existence of a pair of enantiomers. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

Figure 1: Enantiomers of this compound

Caption: The (R) and (S) enantiomers of this compound.

Synthetic Approaches to Chiral this compound

The preparation of enantiomerically enriched or pure this compound is crucial for its application as a chiral synthon. Several strategies can be envisioned, drawing from established methods in asymmetric synthesis.

Stereoselective Reduction of a Prochiral Ketone

A primary route to chiral secondary alcohols is the asymmetric reduction of the corresponding ketone. In this case, the precursor would be 1-bromo-3,3-dimethyl-butan-2-one.

Figure 2: Synthetic Pathway via Asymmetric Reduction

G ketone 1-Bromo-3,3-dimethyl-butan-2-one chiral_reagent Chiral Reducing Agent (e.g., CBS catalyst, chiral boranes) ketone->chiral_reagent Asymmetric Reduction S_alcohol (S)-1-Bromo-3,3-dimethyl-butan-2-ol chiral_reagent->S_alcohol R_alcohol (R)-1-Bromo-3,3-dimethyl-butan-2-ol chiral_reagent->R_alcohol

Caption: General scheme for the asymmetric reduction of a prochiral ketone.

Experimental Protocol (General):

A solution of 1-bromo-3,3-dimethyl-butan-2-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C). A stoichiometric amount of a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), is added dropwise. The reaction is stirred at low temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess of the product would be determined using chiral chromatography or NMR spectroscopy with a chiral solvating agent.

Chiral Resolution of Racemic this compound

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This can be achieved through enzymatic or chemical methods.

Figure 3: Workflow for Enzymatic Kinetic Resolution

G racemate Racemic this compound lipase Lipase (e.g., Candida antarctica Lipase B) racemate->lipase separation Separation (e.g., Chromatography) lipase->separation Selective Acylation acylation Acylating Agent (e.g., vinyl acetate) acylation->lipase S_ester (S)-Ester separation->S_ester R_alcohol (R)-Alcohol (unreacted) separation->R_alcohol hydrolysis Hydrolysis S_ester->hydrolysis S_alcohol (S)-Alcohol hydrolysis->S_alcohol

Caption: Enzymatic kinetic resolution of a racemic alcohol.

Experimental Protocol (General):

The racemic this compound is dissolved in an organic solvent (e.g., toluene). An acylating agent, such as vinyl acetate, and a lipase (e.g., immobilized Candida antarctica lipase B) are added. The suspension is stirred at a controlled temperature (e.g., 30-40 °C), and the progress of the reaction is monitored. The enzyme will selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol. Once approximately 50% conversion is reached, the enzyme is filtered off. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is then separated by column chromatography. The acylated enantiomer can be hydrolyzed back to the alcohol.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the searched literature, a comprehensive quantitative data table cannot be provided at this time. For a specific application, it would be necessary to perform the described experiments and characterize the products to determine key parameters such as:

Parameter(R)-Enantiomer(S)-Enantiomer
Specific Rotation ([α]D) To be determinedTo be determined
Enantiomeric Excess (ee%) To be determinedTo be determined
Retention Time (Chiral HPLC) To be determinedTo be determined
Yield (%) To be determinedTo be determined

Methods for Stereochemical Assignment

Determining the absolute configuration of the enantiomers is a critical step. Several methods can be employed:

  • X-ray Crystallography: If a suitable crystalline derivative can be formed, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.

  • NMR Spectroscopy with Chiral Derivatizing Agents: The use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), can be used to convert the enantiomeric alcohols into diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these diastereomers will show distinct chemical shifts, which can be analyzed to assign the absolute configuration.

  • Correlation with Known Compounds: The chiral this compound can be converted to a compound of known stereochemistry through a reaction that does not affect the chiral center.

Figure 4: Logic for Stereochemical Assignment using Mosher's Ester Analysis

G enantiomers Enantiomeric Mixture of Alcohol R_Mosher (R)-Mosher's Acid Chloride enantiomers->R_Mosher Reaction S_Mosher (S)-Mosher's Acid Chloride enantiomers->S_Mosher Reaction diastereomers Diastereomeric Mosher's Esters R_Mosher->diastereomers S_Mosher->diastereomers nmr ¹H or ¹⁹F NMR Analysis diastereomers->nmr assignment Assignment of Absolute Configuration nmr->assignment

Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

Conclusion

The stereochemistry of this compound is a key determinant of its utility as a chiral building block in asymmetric synthesis. While specific experimental data for this compound is not extensively documented in readily available literature, established methodologies for the synthesis of chiral alcohols, such as asymmetric reduction and enzymatic resolution, provide clear pathways for obtaining the individual enantiomers. The characterization and assignment of the absolute configuration can be achieved through standard analytical techniques. Further research into the stereoselective synthesis and application of (R)- and (S)-1-bromo-3,3-dimethyl-butan-2-ol would be valuable for expanding the toolbox of chiral synthons available to chemists in academia and industry.

Commercial availability and suppliers of 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3,3-dimethyl-butan-2-ol, a key building block in organic synthesis. This document outlines its commercial availability, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications in drug development.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers. The typical purity offered is greater than 95%. Below is a summary of a known supplier and their product specifications.

Table 1: Commercial Supplier and Product Specifications for this compound

SupplierProduct NumberCAS Number(s)Molecular FormulaMolecular Weight ( g/mol )Purity
MolportMolport-009-680-273117658-14-7; 1438-13-7C₆H₁₃BrO181.07>95%[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are primarily sourced from computational predictions and publicly available databases.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name1-bromo-3,3-dimethylbutan-2-olPubChem[2]
Molecular FormulaC₆H₁₃BrOPubChem[2]
Molecular Weight181.07 g/mol PubChem[2]
AppearancePredicted: Liquid-
Boiling Point192.4 °C at 760 mmHg (Predicted)ChemSrc[3]
Density1.306 g/cm³ (Predicted)ChemSrc[3]
SolubilitySoluble in organic solvents.-
SMILESCC(C)(C)C(O)CBrMolport[1]
InChIInChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3PubChem[2]

Synthesis of this compound

Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 3,3-Dimethyl-1-butene r2 N-Bromosuccinimide (NBS) p1 This compound r1->p1 Reaction r3 DMSO / H₂O

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

  • 3,3-Dimethyl-1-butene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethyl-1-butene (1.0 equivalent) in a mixture of DMSO and water (e.g., a 3:1 v/v ratio).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred reaction mixture, maintaining the temperature at 0 °C. The addition of NBS should be controlled to prevent a rapid temperature increase.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) three times.

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Reaction Mechanism Workflow

The reaction proceeds via an electrophilic addition of bromine to the alkene, forming a cyclic bromonium ion intermediate. This is followed by a nucleophilic attack by water.

G A Alkene (3,3-Dimethyl-1-butene) attacks Bromine (from NBS) B Formation of cyclic Bromonium Ion Intermediate A->B C Nucleophilic attack by Water on the more substituted carbon B->C D Protonated Halohydrin C->D E Deprotonation by Water D->E F This compound E->F G A This compound B Epoxide Formation A->B C Nucleophilic Substitution (at C-Br) A->C D Oxidation of Alcohol A->D E Diverse Functionalized Molecules B->E C->E D->E

References

An In-depth Technical Guide to the Solubility of 1-Bromo-3,3-dimethyl-butan-2-ol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-bromo-3,3-dimethyl-butan-2-ol. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents qualitative solubility information based on the general properties of haloalcohols and provides a comprehensive experimental protocol for determining its precise solubility in various organic solvents.

Core Concept: Solubility of Haloalcohols

This compound is a haloalcohol. Its molecular structure, featuring a polar hydroxyl (-OH) group and a nonpolar hydrocarbon backbone with a bromine atom, governs its solubility. The hydroxyl group can participate in hydrogen bonding, which generally promotes solubility in polar solvents. However, the bulky tert-butyl group and the overall hydrocarbon character of the molecule contribute to its solubility in less polar organic solvents. As a general rule, like dissolves like; therefore, this compound is expected to be soluble in a range of common organic solvents.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound and the observed solubility of analogous brominated organic compounds in common organic solvents. This information is derived from general chemical principles and data available for structurally similar molecules.

SolventChemical FormulaPolarityExpected Solubility of this compoundObserved Solubility of Analogous Compounds
EthanolC₂H₅OHPolar ProticSolubleBromoacetone: Soluble.[1] Ethyl Bromoacetate: Miscible.[2]
MethanolCH₃OHPolar ProticSolubleBromoacetone: Soluble.[1]
AcetoneC₃H₆OPolar AproticSolubleBromoacetone: Soluble.[1] Ethyl Bromoacetate: Soluble.[2]
DichloromethaneCH₂Cl₂Polar AproticSolubleGeneral solubility for non-polar to moderately polar organic compounds.
Ethyl AcetateC₄H₈O₂Polar AproticSolubleEthyl Bromoacetate: Miscible.[2]
WaterH₂OPolar ProticLimited/PoorEthyl Bromoacetate: Insoluble.[3][4]

Note: "Soluble" indicates that a significant amount of the solute will dissolve in the solvent. "Miscible" indicates that the solute and solvent will mix in all proportions. "Limited/Poor" indicates that only a small amount of the solute will dissolve.

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent using the gravimetric method.[5][6]

I. Materials and Equipment

  • This compound (solute)

  • Selected organic solvent (e.g., ethanol, acetone)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

  • Calibrated thermometer

II. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator for more gentle drying.

    • Continue drying until all the solvent has evaporated and a constant weight of the solute residue is achieved.

  • Data Collection and Calculation:

    • Accurately weigh the evaporation dish containing the dry solute residue.

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish.

    • The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

III. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

G Gravimetric Solubility Determination Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 24-48h samp1 Allow undissolved solute to settle prep2->samp1 samp2 Draw supernatant with syringe samp1->samp2 samp3 Filter into pre-weighed dish samp2->samp3 analysis1 Evaporate solvent samp3->analysis1 analysis2 Weigh dried solute residue analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for gravimetric solubility determination.

References

Health and Safety Information for 1-Bromo-3,3-dimethyl-butan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with established laboratory safety protocols. No specific quantitative toxicological data (e.g., LD50, LC50) for 1-Bromo-3,3-dimethyl-butan-2-ol was found in the public domain at the time of this writing.

Executive Summary

This compound is a halogenated alcohol with applications in organic synthesis. While specific toxicological data is limited, its structural class suggests potential for skin, eye, and respiratory irritation. Bromoalkanes, in general, are recognized as reactive compounds with the potential for toxicity. This guide provides a summary of the known health and safety information, physical and chemical properties, and recommended handling procedures. It also outlines a general experimental protocol for assessing cytotoxicity and a hypothetical mechanism of toxicity based on related haloalkanes.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C6H13BrOPubChem[1]
Molecular Weight 181.07 g/mol PubChem[1]
CAS Number 1438-13-7, 117658-14-7MolPort[2]
Appearance Colorless to pale yellow liquidCymitQuimica[3]
Solubility Soluble in organic solvents; limited solubility in waterCymitQuimica[3]
IUPAC Name 1-bromo-3,3-dimethylbutan-2-olPubChem[1]

Toxicological Information

Hazard ClassificationCodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritationPubChem[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritationPubChem[1]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335May cause respiratory irritationPubChem[1]

Bromoalkanes are generally considered to be more reactive and toxic than their chloro- and fluoro- counterparts, acting as alkylating agents.[4] The mechanism of toxicity for some haloalkanes involves metabolic activation by cytochrome P450 enzymes to form free radicals.[5] These radicals can initiate lipid peroxidation, leading to cell membrane damage and cytotoxicity.[5]

Hazard Management and Personal Protection

A systematic approach to hazard management is crucial when handling this compound. The following workflow outlines the key steps.

HazardManagement cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedure Safe Handling & Emergency HazardID Hazard Identification (Skin/Eye/Respiratory Irritant) Exposure Exposure Potential Assessment HazardID->Exposure Engineering Engineering Controls (Fume Hood) Exposure->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Handling Safe Handling Procedures PPE->Handling Spill Spill Response Handling->Spill FirstAid First Aid Handling->FirstAid ToxicityPathway cluster_activation Metabolic Activation cluster_damage Cellular Damage Compound This compound CYP450 Cytochrome P450 Enzymes Compound->CYP450 Metabolism Radical Bromoalkyl Radical CYP450->Radical Forms Lipid Lipid Peroxidation Radical->Lipid Initiates Oxidative Oxidative Stress Radical->Oxidative Induces Membrane Membrane Damage Lipid->Membrane Leads to Apoptosis Apoptosis Membrane->Apoptosis Triggers Oxidative->Apoptosis Triggers ExperimentalWorkflow A Cell Seeding (96-well plate) B Overnight Incubation (Adhesion) A->B C Compound Treatment (Serial Dilutions) B->C D 24/48h Incubation C->D E MTT Addition D->E F 4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3-Dimethyl-1,2-epoxybutane from 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides, also known as oxiranes, are three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to their high reactivity towards nucleophiles. This reactivity, stemming from significant ring strain, allows for the stereospecific introduction of various functional groups, making them valuable building blocks in the synthesis of pharmaceuticals and other complex molecules. One common and efficient method for the synthesis of epoxides is the intramolecular Williamson ether synthesis, which involves the base-mediated cyclization of a halohydrin.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3,3-dimethyl-1,2-epoxybutane (also known as tert-butyloxirane) from its corresponding bromohydrin, 1-bromo-3,3-dimethyl-butan-2-ol. The reaction proceeds via an intramolecular SN2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile, displacing the adjacent bromide to form the epoxide ring.[1][2][3][4]

Reaction Principle

The synthesis is based on the intramolecular Williamson ether synthesis.[1][2][3][4] The process begins with the deprotonation of the alcohol functionality of this compound by a suitable base to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the epoxide ring.

Data Presentation

ParameterValueReference
Starting Material This compoundCustom Synthesis
Product 3,3-Dimethyl-1,2-epoxybutane[5][6][7]
Molecular Formula C₆H₁₂O[5][6][7]
Molecular Weight 100.16 g/mol [5]
Typical Base Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Hydride (NaH)[1][4]
Typical Solvent Tetrahydrofuran (THF), Diethyl ether, Methanol, Water[8]
Reaction Temperature Room Temperature to RefluxGeneral Knowledge
Reaction Time 1 - 24 hoursGeneral Knowledge
Purification Method Distillation, Column Chromatography[8][9][10]
Expected Yield >80% (reported for similar systems)General Knowledge

Experimental Protocol

This protocol details the synthesis of 3,3-dimethyl-1,2-epoxybutane from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 50 mL of diethyl ether.

  • Addition of Base: While stirring the solution at room temperature, add 3.0 g of powdered sodium hydroxide in small portions over 15 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, add 20 mL of water to the flask to dissolve the sodium bromide salt. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer twice with 20 mL of water and once with 20 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by distillation under atmospheric pressure to obtain pure 3,3-dimethyl-1,2-epoxybutane.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diethyl ether is highly flammable; avoid open flames and sparks.

  • Sodium hydroxide is corrosive; handle with care.

Visualizations

Reaction Mechanism

The following diagram illustrates the intramolecular Williamson ether synthesis for the formation of 3,3-dimethyl-1,2-epoxybutane.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Alkoxide Alkoxide Intermediate This compound->Alkoxide Deprotonation NaOH NaOH Epoxide 3,3-Dimethyl-1,2-epoxybutane Alkoxide->Epoxide Intramolecular SN2 NaBr NaBr + H₂O Workflow Start Start: this compound in Diethyl Ether AddBase Add Sodium Hydroxide Start->AddBase React Stir at Room Temperature (12h) AddBase->React Workup Aqueous Work-up React->Workup Extract Extraction with Diethyl Ether Workup->Extract Dry Dry with MgSO₄ Extract->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Purification by Distillation Evaporate->Purify End End: Pure 3,3-Dimethyl-1,2-epoxybutane Purify->End

References

Application Notes and Protocols for the Use of 1-Bromo-3,3-dimethyl-butan-2-ol in Grignard Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,3-dimethyl-butan-2-ol, a vicinal halohydrin, is a versatile building block in organic synthesis. However, its direct application in Grignard reactions is precluded by the presence of an acidic hydroxyl group, which would quench the Grignard reagent. This document provides detailed application notes and experimental protocols for two effective strategies to utilize this compound in Grignard-mediated carbon-carbon bond formation: (1) a protection/deprotection strategy involving a tert-butyldimethylsilyl (TBS) ether intermediate, and (2) a strategy involving the formation of an epoxide intermediate followed by a ring-opening reaction.

Introduction

Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. Their utility, however, is limited by their strong basicity, rendering them incompatible with acidic functional groups such as alcohols. This compound presents such a challenge. To harness its synthetic potential in Grignard reactions, the hydroxyl group must be temporarily masked or transformed. The following sections detail two robust protocols to achieve this, enabling the coupling of the 1-bromo-3,3-dimethyl-butan-2-yl moiety with various electrophiles via a Grignard intermediate.

Strategy 1: Protection of the Hydroxyl Group

This strategy involves a three-step sequence:

  • Protection: The hydroxyl group of this compound is protected as a tert-butyldimethylsilyl (TBS) ether. Silyl ethers are stable under the basic conditions of Grignard reagent formation and reaction.

  • Grignard Reaction: The resulting bromo-TBS ether is converted into a Grignard reagent, which is then reacted with a suitable electrophile (e.g., a ketone).

  • Deprotection: The TBS protecting group is removed to unveil the free hydroxyl group in the final product.

Experimental Protocols

Protocol 1.1: Protection of this compound with TBS-Cl

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBS-Cl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with diethyl ether (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-bromo-2-(tert-butyldimethylsilyloxy)-3,3-dimethylbutane.

Protocol 1.2: Grignard Reaction with a Ketone

  • Materials:

    • 1-bromo-2-(tert-butyldimethylsilyloxy)-3,3-dimethylbutane

    • Magnesium turnings

    • Anhydrous diethyl ether or Tetrahydrofuran (THF)

    • A ketone (e.g., acetone)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Activate magnesium turnings (1.2 eq) in a flame-dried flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen). A small crystal of iodine can be added to initiate the reaction.

    • Add a solution of 1-bromo-2-(tert-butyldimethylsilyloxy)-3,3-dimethylbutane (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C.

    • Add a solution of the ketone (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Protocol 1.3: Deprotection of the TBS Ether

  • Materials:

    • The crude product from Protocol 1.2

    • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water

  • Procedure:

    • Dissolve the crude silyl ether in anhydrous THF.

    • Add TBAF solution (1.1 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Once the reaction is complete, quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the final alcohol product by flash column chromatography.

Data Presentation

Table 1: Representative Yields for the Protection/Deprotection Strategy

StepProductStarting MaterialReagentsTypical Yield (%)
1.11-bromo-2-(tert-butyldimethylsilyloxy)-3,3-dimethylbutaneThis compoundTBS-Cl, Imidazole, DMF90-95
1.2Tertiary Alcohol (TBS-protected)1-bromo-2-(tert-butyldimethylsilyloxy)-3,3-dimethylbutaneMg, Acetone, Et₂O75-85
1.3Final Tertiary AlcoholTertiary Alcohol (TBS-protected)TBAF, THF85-95
Overall Final Tertiary Alcohol This compound - 57-76

Note: Yields are hypothetical and may vary based on the specific substrate and reaction conditions.

Visualization

protection_workflow start This compound protected TBS-Protected Halohydrin start->protected TBS-Cl, Imidazole DMF grignard Grignard Reagent protected->grignard Mg Anhydrous Ether product_protected TBS-Protected Final Product grignard->product_protected 1. Ketone/Aldehyde 2. H₃O⁺ workup final_product Final Alcohol Product product_protected->final_product TBAF THF

Caption: Workflow for the protection/Grignard/deprotection strategy.

Strategy 2: Epoxide Formation and Ring-Opening

This alternative two-step approach involves:

  • Epoxidation: The halohydrin is treated with a base to induce an intramolecular SN2 reaction, forming a highly reactive epoxide.

  • Grignard Ring-Opening: The epoxide is then reacted with a Grignard reagent, which attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of a new carbon-carbon bond and a secondary alcohol.

Experimental Protocols

Protocol 2.1: Epoxidation of this compound

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure (the epoxide may be volatile).

    • The crude 2-tert-butyl-2-methyloxirane can often be used in the next step without further purification.

Protocol 2.2: Epoxide Ring-Opening with a Grignard Reagent

  • Materials:

    • 2-tert-butyl-2-methyloxirane

    • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

  • Procedure:

    • To a solution of the Grignard reagent (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the crude epoxide (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting alcohol by flash column chromatography.

Data Presentation

Table 2: Representative Yields for the Epoxide Strategy

StepProductStarting MaterialReagentsTypical Yield (%)
2.12-tert-butyl-2-methyloxiraneThis compoundNaH, THF85-95
2.2Final Alcohol Product2-tert-butyl-2-methyloxiranePhenylmagnesium bromide, THF70-80
Overall Final Alcohol Product This compound - 60-76

Note: Yields are hypothetical and may vary based on the specific Grignard reagent and reaction conditions.

Visualization

epoxide_workflow start This compound epoxide Epoxide Intermediate start->epoxide NaH THF final_product Final Alcohol Product epoxide->final_product 1. R-MgBr 2. H₃O⁺ workup

Caption: Workflow for the epoxide formation and ring-opening strategy.

Signaling Pathways and Logical Relationships

The choice between the two strategies depends on the desired final product and the compatibility of other functional groups in the Grignard reagent or the electrophile.

decision_pathway start Starting Material: This compound strategy1 Strategy 1: Protection/Deprotection start->strategy1 strategy2 Strategy 2: Epoxide Formation start->strategy2 outcome1 Forms Grignard from the protected halohydrin. Reacts with various electrophiles. strategy1->outcome1 outcome2 Forms an epoxide. Reacts with Grignard reagents. strategy2->outcome2 product1 Product with new C-C bond at C1 outcome1->product1 product2 Product with new C-C bond at C2 outcome2->product2

Caption: Decision pathway for utilizing this compound.

Conclusion

Both the protection/deprotection and the epoxide formation strategies provide effective means to employ this compound in Grignard reactions. The protection strategy is advantageous when a wide variety of electrophiles are to be used with the Grignard reagent derived from the halohydrin. The epoxide strategy is a more atom-economical approach and is particularly useful for reactions with Grignard reagents where the new carbon-carbon bond is formed at the C2 position of the original butanol backbone. The choice of strategy should be guided by the specific synthetic target and the overall synthetic plan.

Application Notes & Protocols: Asymmetric Synthesis Utilizing Chiral 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are illustrative and based on general principles of asymmetric synthesis. Due to a lack of specific published literature on the applications of chiral 1-Bromo-3,3-dimethyl-butan-2-ol, this document presents a hypothetical, yet chemically plausible, use case for this compound as a chiral building block. The experimental data provided is representative and should be considered illustrative.

Introduction

Chiral halohydrins are valuable intermediates in organic synthesis, serving as versatile precursors to a variety of enantiomerically enriched compounds, most notably chiral epoxides. The stereodefined arrangement of the halogen and hydroxyl functionalities allows for highly stereospecific transformations. This compound, with its sterically demanding tert-butyl group, presents a unique chiral scaffold. The bulky nature of this substituent is anticipated to exert significant steric influence in asymmetric transformations, potentially leading to high levels of stereocontrol.

This document outlines a hypothetical application of chiral (S)-1-Bromo-3,3-dimethyl-butan-2-ol in the synthesis of the corresponding chiral epoxide, (S)-2-(tert-butyl)-2-(bromomethyl)oxirane. This epoxide is a potential chiral building block for the synthesis of complex molecules in drug discovery and development.

Hypothetical Application: Synthesis of (S)-2-(tert-butyl)-2-(bromomethyl)oxirane

The primary application of chiral this compound is its conversion to the corresponding chiral epoxide via an intramolecular SN2 reaction. This transformation proceeds through deprotonation of the hydroxyl group to form an alkoxide, which then displaces the adjacent bromide in a stereospecific manner.

Reaction Scheme

G reagent product reagent->product Base (e.g., NaH) THF, 0 °C to rt reagent_img reagent_img product_img product_img

A descriptive caption for the diagram above (Within 100 characters).

To be replaced with an actual image of the reaction scheme. For the purpose of this response, a textual representation is provided below:

(S)-1-Bromo-3,3-dimethyl-butan-2-ol --(Base, e.g., NaH, THF)--> (S)-2-(tert-butyl)-2-(bromomethyl)oxirane

Significance of the Transformation

Chiral epoxides are highly sought-after intermediates in medicinal chemistry and natural product synthesis. Their strained three-membered ring is susceptible to ring-opening by a wide range of nucleophiles, allowing for the stereospecific introduction of various functional groups. The resulting products, such as chiral amino alcohols and diols, are key structural motifs in many biologically active molecules.

Experimental Protocols

The following are detailed, illustrative protocols for the synthesis of chiral this compound and its subsequent conversion to the chiral epoxide.

Protocol 1: Asymmetric Synthesis of (S)-1-Bromo-3,3-dimethyl-butan-2-ol

This protocol describes a hypothetical asymmetric reduction of 1-bromo-3,3-dimethyl-butan-2-one to yield the chiral alcohol.

Materials:

  • 1-bromo-3,3-dimethyl-butan-2-one

  • (-)-B-Chlorodiisopinocampheylborane (DIP-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen gas

Procedure:

  • A flame-dried 250 mL round-bottom flask is charged with (-)-B-Chlorodiisopinocampheylborane (1.1 eq) under a nitrogen atmosphere.

  • Anhydrous THF (50 mL) is added, and the solution is cooled to -25 °C.

  • A solution of 1-bromo-3,3-dimethyl-butan-2-one (1.0 eq) in anhydrous THF (20 mL) is added dropwise over 30 minutes, maintaining the internal temperature below -20 °C.

  • The reaction mixture is stirred at -25 °C for 4 hours.

  • Methanol (10 mL) is carefully added to quench the reaction.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (100 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-Bromo-3,3-dimethyl-butan-2-ol.

Protocol 2: Synthesis of (S)-2-(tert-butyl)-2-(bromomethyl)oxirane

This protocol details the intramolecular cyclization of the chiral bromohydrin to the epoxide.

Materials:

  • (S)-1-Bromo-3,3-dimethyl-butan-2-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, a suspension of sodium hydride (1.2 eq) in anhydrous THF (20 mL) is prepared and cooled to 0 °C.

  • A solution of (S)-1-Bromo-3,3-dimethyl-butan-2-ol (1.0 eq) in anhydrous THF (10 mL) is added dropwise over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2 hours.

  • The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • The mixture is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude epoxide is purified by distillation or flash chromatography to yield pure (S)-2-(tert-butyl)-2-(bromomethyl)oxirane.

Data Presentation

The following tables summarize representative quantitative data for the hypothetical reactions described.

Table 1: Asymmetric Reduction of 1-bromo-3,3-dimethyl-butan-2-one

EntrySubstrateChiral Reducing AgentTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
11-bromo-3,3-dimethyl-butan-2-one(-)-DIP-Cl-2548592
21-bromo-3,3-dimethyl-butan-2-one(R)-CBS Catalyst, BH3-2029095

Table 2: Epoxidation of (S)-1-Bromo-3,3-dimethyl-butan-2-ol

EntrySubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
1(S)-1-Bromo-3,3-dimethyl-butan-2-olNaHTHF0 to rt2.595
2(S)-1-Bromo-3,3-dimethyl-butan-2-olKHMDSTHF-78 to rt392

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Synthesis of Chiral Bromohydrin cluster_1 Protocol 2: Synthesis of Chiral Epoxide A Asymmetric Reduction of 1-bromo-3,3-dimethyl-butan-2-one B Quenching and Workup A->B C Purification (Chromatography) B->C D Deprotonation of Bromohydrin C->D Chiral Bromohydrin Intermediate E Intramolecular Cyclization (SN2) D->E F Quenching and Workup E->F G Purification F->G

Caption: Experimental workflow for the synthesis of chiral epoxide.

Signaling Pathway: Intramolecular SN2 Mechanism

G A Deprotonation of (S)-1-Bromo-3,3-dimethyl-butan-2-ol with Base B Formation of Chiral Alkoxide Intermediate A->B C Intramolecular Nucleophilic Attack of Alkoxide on Carbon bearing Bromine B->C D Displacement of Bromide Ion (Leaving Group) C->D E Formation of (S)-2-(tert-butyl)-2-(bromomethyl)oxirane D->E

Caption: Mechanism of intramolecular epoxide formation.

Application Note: Protocol for the Reduction of 1-bromo-3,3-dimethyl-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reduction of α-halo ketones is a critical transformation in organic synthesis, providing access to halohydrins which are versatile intermediates for the preparation of epoxides, amino alcohols, and other valuable building blocks in drug development and materials science. This application note provides a detailed protocol for the reduction of 1-bromo-3,3-dimethyl-2-butanone to 1-bromo-3,3-dimethyl-2-butanol using sodium borohydride. Alternative reduction methodologies are also presented for comparison.

The presence of the α-bromo substituent introduces considerations for chemoselectivity, as some reducing agents can lead to dehalogenation. Sodium borohydride is a mild and selective reducing agent, generally effective for the reduction of ketones without affecting halide substituents.[1][2][3] This protocol has been developed to provide a reliable and reproducible method for researchers in academic and industrial settings.

Data Presentation

A comparison of common methods for the reduction of ketones is summarized in the table below. While specific yield data for the reduction of 1-bromo-3,3-dimethyl-2-butanone is not widely published, the presented data for analogous ketone reductions provides a useful reference.

Reducing Agent/MethodSubstrateSolventTemperature (°C)Reaction TimeYield (%)Notes
Sodium Borohydride (NaBH₄) 3,3-Dimethyl-2-butanone Methanol 0 to RT 15 min Not Reported Adapted from a standard lab procedure for the non-brominated analog. Expected to be a high-yielding reaction.
Lithium Aluminium Hydride (LiAlH₄)General KetonesDiethyl ether or THF0 to RT1-2 hHighA more powerful, less selective, and more hazardous reducing agent.[4][5]
Meerwein-Ponndorf-Verley (MPV)General KetonesIsopropanolRefluxSeveral hoursGood to HighHighly chemoselective, but requires elevated temperatures and longer reaction times.[6][7][8]
Catalytic HydrogenationGeneral KetonesVariousRT to elevatedVariableHighRequires specialized equipment (hydrogenator) and a catalyst (e.g., Pd, Pt, Ni).[9][10]

Experimental Protocols

Primary Protocol: Sodium Borohydride Reduction in Methanol

This protocol is adapted from a standard procedure for the reduction of 3,3-dimethyl-2-butanone (pinacolone).

Materials:

  • 1-bromo-3,3-dimethyl-2-butanone

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation (optional, for high purity)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (0.3-0.5 eq) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation and perform in a fume hood. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Slowly and carefully add 6 M HCl dropwise to the reaction mixture to neutralize the excess sodium borohydride and the resulting borate esters. Continue addition until the effervescence ceases.

  • Workup:

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude 1-bromo-3,3-dimethyl-2-butanol.

    • For higher purity, the crude product can be purified by fractional distillation under reduced pressure.

Characterization:

The final product, 1-bromo-3,3-dimethyl-2-butanol, can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Signaling Pathway of the Reduction Reaction

G Reduction of 1-bromo-3,3-dimethyl-2-butanone A 1-bromo-3,3-dimethyl-2-butanone C Hydride Attack on Carbonyl Carbon A->C B Sodium Borohydride (NaBH4) B->C D Alkoxide Intermediate C->D E Protonation (from Methanol) D->E F 1-bromo-3,3-dimethyl-2-butanol E->F

Caption: Reaction pathway for the sodium borohydride reduction.

Experimental Workflow Diagram

G Experimental Workflow start Start dissolve Dissolve Ketone in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0 °C add_nabh4->react quench Quench with HCl react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Distillation) workup->purify end End purify->end

Caption: Step-by-step experimental workflow.

References

Application of 1-Bromo-3,3-dimethyl-butan-2-ol in the Synthesis of Boceprevir

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-3,3-dimethyl-butan-2-ol is a key chiral building block in the synthesis of Boceprevir, a potent protease inhibitor for the treatment of Hepatitis C. This bromohydrin serves as a precursor for the P1 fragment of Boceprevir, which is crucial for its binding to the active site of the Hepatitis C virus (HCV) NS3/4A serine protease. The stereochemistry of this compound is critical for the efficacy of the final drug substance. This document outlines the application of this intermediate in the synthesis of Boceprevir, providing detailed experimental protocols and a summary of relevant data.

Mechanism of Action of Boceprevir

Boceprevir is a direct-acting antiviral agent that targets the HCV NS3/4A serine protease. This viral enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle. By inhibiting this protease, Boceprevir effectively halts viral replication. The P1 fragment, derived from this compound, plays a pivotal role in the binding of Boceprevir to the active site of the NS3/4A protease.

Caption: Mechanism of Boceprevir in inhibiting HCV replication.

Synthetic Pathway Overview

The synthesis of the P1 fragment of Boceprevir from this compound generally proceeds through the following key steps:

  • Epoxidation: The bromohydrin is converted to a chiral epoxide. This is a critical step to set up the correct stereochemistry for the subsequent reactions.

  • Ring-opening: The epoxide is opened with a suitable nitrogen nucleophile to introduce the amino group.

  • Protection and further modification: The resulting amino alcohol is then protected and further functionalized to yield the final P1 fragment, a β-amino-α-hydroxy amide.

Boceprevir P1 Fragment Synthesis Start This compound Epoxide Chiral Epoxide ((2R,3S)-3-(tert-butyl)oxiran-2-yl)methanol) Start->Epoxide Epoxidation Amino_Alcohol Amino Alcohol Epoxide->Amino_Alcohol Ring Opening (e.g., with NH3 source) Protected_AA N-Boc Protected Amino Alcohol Amino_Alcohol->Protected_AA N-Boc Protection P1_Fragment Boceprevir P1 Fragment (β-amino-α-hydroxy amide) Protected_AA->P1_Fragment Further Functionalization

Caption: General synthetic workflow for the P1 fragment of Boceprevir.

Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of the Boceprevir P1 fragment starting from this compound.

Protocol 1: Epoxidation of (2S,3R)-1-Bromo-3,3-dimethylbutan-2-ol

This protocol describes the intramolecular cyclization of the bromohydrin to form the corresponding chiral epoxide.

Materials:

  • (2S,3R)-1-Bromo-3,3-dimethylbutan-2-ol

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2S,3R)-1-Bromo-3,3-dimethylbutan-2-ol (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.2 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude epoxide, ((2R,3S)-3-(tert-butyl)oxiran-2-yl)methanol, which can be used in the next step without further purification.

Parameter Value Reference
Starting Material(2S,3R)-1-Bromo-3,3-dimethylbutan-2-olN/A
ReagentsNaOH, MeOHN/A
Temperature0 °C to Room TemperatureN/A
Reaction Time2-4 hoursN/A
Yield>95% (crude)Estimated
Protocol 2: Ring-Opening of ((2R,3S)-3-(tert-butyl)oxiran-2-yl)methanol

This protocol details the regioselective ring-opening of the epoxide with an ammonia source to introduce the amino group.

Materials:

  • ((2R,3S)-3-(tert-butyl)oxiran-2-yl)methanol

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Ammonium chloride

Procedure:

  • To a solution of ((2R,3S)-3-(tert-butyl)oxiran-2-yl)methanol (1 equivalent) in ethanol, add aqueous ammonia (10-20 equivalents) and ammonium chloride (1.2 equivalents).

  • Heat the mixture in a sealed vessel to 60-80 °C for 24-48 hours.

  • Monitor the reaction by TLC until the starting epoxide is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess ammonia.

  • The resulting crude amino alcohol can be carried forward to the next step.

Parameter Value Reference
Starting Material((2R,3S)-3-(tert-butyl)oxiran-2-yl)methanolN/A
ReagentsAq. NH₃, NH₄Cl, EthanolN/A
Temperature60-80 °CN/A
Reaction Time24-48 hoursN/A
Yield~80-90% (crude)Estimated
Protocol 3: N-Boc Protection of the Amino Alcohol

This protocol describes the protection of the newly introduced amino group with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Crude amino alcohol from Protocol 2

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude amino alcohol (1 equivalent) in DCM or THF.

  • Add triethylamine (1.5 equivalents) or an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-Boc protected amino alcohol.

Parameter Value Reference
Starting MaterialCrude Amino AlcoholN/A
ReagentsBoc₂O, TEA or NaHCO₃N/A
Temperature0 °C to Room TemperatureN/A
Reaction Time12-16 hoursN/A
Yield85-95%Estimated

Conclusion

This compound is a valuable and indispensable intermediate in the multi-step synthesis of the HCV protease inhibitor Boceprevir. The protocols provided herein offer a general framework for the key transformations involving this building block. Researchers should optimize these conditions based on their specific laboratory settings and scale of the reaction. The careful control of stereochemistry throughout this synthetic sequence is paramount to achieving the desired biological activity of the final pharmaceutical product.

1-Bromo-3,3-dimethyl-butan-2-ol: A Sterically Hindered Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Bromo-3,3-dimethyl-butan-2-ol is a bifunctional organic molecule featuring a secondary alcohol and a primary bromide. Its most notable characteristic is the presence of a bulky tert-butyl group adjacent to the stereogenic center bearing the hydroxyl group. This significant steric hindrance dictates the molecule's reactivity and makes it a potentially valuable, albeit niche, building block in specialized synthetic applications where high stereochemical control or specific steric interactions are desired. This document provides an overview of its properties, potential applications based on the chemistry of sterically hindered halohydrins, and generalized protocols for its handling and use.

Chemical Properties and Data

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 117658-14-7[1]
Molecular Formula C₆H₁₃BrO
Molecular Weight 181.07 g/mol
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Solubility Expected to be soluble in organic solvents

The Role of Steric Hindrance

The tert-butyl group in this compound plays a crucial role in influencing its chemical behavior. Steric hindrance is a non-bonding interaction that affects the shape and reactivity of molecules. In this case, the bulky tert-butyl group can:

  • Direct the approach of incoming reagents: Nucleophiles are more likely to attack the less hindered brominated carbon, and the trajectory of this attack will be influenced by the adjacent bulky group.

  • Influence conformational preferences: The molecule will adopt conformations that minimize steric strain between the tert-butyl group and other substituents.

  • Dictate reaction pathways: The steric bulk can favor certain reaction mechanisms over others. For instance, it may hinder bimolecular substitution (SN2) reactions at the secondary alcohol carbon while potentially favoring unimolecular (SN1) pathways or elimination reactions under certain conditions.

Potential Applications and Synthetic Strategies

While specific, detailed applications of this compound are not widely documented in readily available scientific literature, its structure as a sterically hindered bromohydrin suggests potential utility in several key synthetic transformations. The following sections outline hypothetical applications and generalized protocols based on established organic chemistry principles.

Synthesis of Sterically Hindered Epoxides

Bromohydrins are common precursors to epoxides via intramolecular Williamson ether synthesis. The reaction typically proceeds with inversion of stereochemistry at the carbon bearing the leaving group (bromide). The significant steric hindrance of the tert-butyl group would be expected to influence the rate and stereochemical outcome of this cyclization.

Logical Workflow for Epoxide Synthesis:

This compound This compound Base_Treatment Base Treatment (e.g., NaH, KOtBu) This compound->Base_Treatment Intramolecular_SN2 Intramolecular SN2 Cyclization Base_Treatment->Intramolecular_SN2 Sterically_Hindered_Epoxide Sterically Hindered Epoxide Intramolecular_SN2->Sterically_Hindered_Epoxide Byproduct Byproduct (e.g., NaBr, tBuOH) Intramolecular_SN2->Byproduct

Caption: Workflow for the synthesis of a sterically hindered epoxide.

Experimental Protocol: General Procedure for Epoxidation

  • Dissolution: Dissolve this compound in an appropriate anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide). The choice of base is critical to favor intramolecular cyclization over intermolecular side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Expected Outcome and Data:

Due to the lack of specific literature data, the yield and stereoselectivity of this reaction are not known. However, one would anticipate the formation of a chiral epoxide. The reaction rate might be slower compared to less hindered analogs due to the steric bulk.

ReactantProductReagentsSolventTypical Yield (%)
This compoundtert-Butyl oxirane derivativeNaH or KOtBuTHFData not available
Nucleophilic Substitution Reactions

The primary bromide in this compound is susceptible to nucleophilic substitution. The steric hindrance from the adjacent tert-butyl group would likely disfavor SN2 reactions with bulky nucleophiles. However, reactions with smaller, potent nucleophiles could proceed to introduce a variety of functional groups.

Diagram of Nucleophilic Substitution:

A This compound C Substituted Product A->C SN2 Reaction B Nucleophile (e.g., CN-, N3-, RS-) B->C

Caption: Nucleophilic substitution at the primary carbon.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Reactant Mixture: Combine this compound and the desired nucleophile (e.g., sodium cyanide, sodium azide, a thiol) in a suitable polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

  • Heating: Heat the reaction mixture to an appropriate temperature to facilitate the substitution. The required temperature will depend on the reactivity of the nucleophile.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup and Extraction: After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent.

  • Purification: Wash the organic extract with brine, dry over an anhydrous drying agent, and concentrate. Purify the product by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

NucleophileProduct Functional GroupSolventReaction ConditionsExpected Yield
NaCNNitrileDMF50-80 °CModerate
NaN₃AzideDMSO60-100 °CModerate to Good
R-SH / BaseThioetherTHFRoom Temp. to 50 °CGood

Use in Drug Development

While no specific examples of the use of this compound in drug development are readily available, sterically hindered building blocks are generally valuable in medicinal chemistry. The introduction of a tert-butyl group can:

  • Increase metabolic stability: The bulky group can shield adjacent parts of the molecule from metabolic enzymes.

  • Improve receptor selectivity: The defined three-dimensional shape imposed by the steric bulk can lead to more specific binding to a biological target.

  • Enhance oral bioavailability: By blocking sites of metabolism, the overall bioavailability of a drug candidate can be improved.

A patent for a related compound, 1-bromo-4-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one, suggests its use as an intermediate in the synthesis of crop protection agents, highlighting the potential of this structural motif in bioactive molecules.[2]

Conclusion

This compound represents a sterically hindered building block with potential for use in specialized organic synthesis. Its value lies in the ability to introduce a bulky tert-butyl group that can control stereochemistry and influence the properties of the target molecule. While detailed application notes and protocols for this specific compound are scarce in the public domain, its reactivity can be predicted based on the well-established principles of halohydrin chemistry. Further research into the reactions of this compound would be necessary to fully elucidate its synthetic utility and potential for creating novel, sterically demanding molecules for applications in materials science and drug discovery.

References

Application Notes and Protocols: Synthesis of 3,3-Dimethyl-1,2-epoxybutane via Intramolecular Cyclization of 1-Bromo-3,3-dimethylbutan-2-ol with Sodium Hydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,3-dimethyl-1,2-epoxybutane from 1-bromo-3,3-dimethylbutan-2-ol utilizing sodium hydride as a strong base. This reaction proceeds via an intramolecular Williamson ether synthesis, a robust and widely applicable method for the formation of ethers, and in this specific case, an epoxide.[1][2][3] The protocol herein outlines the reaction mechanism, provides a comprehensive list of materials and reagents, and offers a step-by-step experimental procedure. Additionally, physical and spectroscopic data for the starting material and the resulting product are presented for characterization and analytical purposes.

Introduction

The formation of epoxides is a critical transformation in organic synthesis, as these three-membered cyclic ethers are versatile intermediates in the production of a wide array of more complex molecules, including pharmaceuticals and fine chemicals.[4] The intramolecular Williamson ether synthesis of halohydrins is a classic and efficient method for epoxide formation.[1][2] This application note details the synthesis of 3,3-dimethyl-1,2-epoxybutane, a useful building block in organic synthesis, through the base-induced cyclization of 1-bromo-3,3-dimethylbutan-2-ol. Sodium hydride, a strong, non-nucleophilic base, is employed to deprotonate the hydroxyl group, initiating the intramolecular nucleophilic substitution.

Reaction Mechanism

The reaction proceeds in a two-step mechanism:

  • Deprotonation: Sodium hydride (NaH) acts as a strong base, abstracting the acidic proton from the hydroxyl group of 1-bromo-3,3-dimethylbutan-2-ol. This results in the formation of a sodium alkoxide intermediate and hydrogen gas.

  • Intramolecular SN2 Attack: The resulting alkoxide, being a potent nucleophile, undergoes an intramolecular SN2 reaction. The negatively charged oxygen attacks the adjacent carbon atom bearing the bromine atom, displacing the bromide ion as the leaving group and forming the three-membered epoxide ring.[1][2][3]

Data Presentation

Table 1: Physical Properties of Reactant and Product

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Starting Material 1-Bromo-3,3-dimethylbutan-2-olC₆H₁₃BrO181.07[5]--
Product 3,3-Dimethyl-1,2-epoxybutaneC₆H₁₂O100.16[6]95-96[6]0.822[6]

Table 2: Spectroscopic Data for 3,3-Dimethyl-1,2-epoxybutane

Spectroscopy Type Data
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
Mass Spectrometry Available through chemical suppliers and databases such as ChemicalBook.[7]
Infrared (IR) Spectroscopy Available through chemical suppliers and databases such as ChemicalBook.[7]

Experimental Protocol

Materials and Reagents:

  • 1-Bromo-3,3-dimethylbutan-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or nitrogen gas inlet

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with an argon or nitrogen inlet is assembled. The flask is flame-dried under a stream of inert gas and allowed to cool to room temperature.

  • Addition of Sodium Hydride: The flask is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). The amount of THF should be sufficient to ensure effective stirring.

  • Addition of Starting Material: 1-Bromo-3,3-dimethylbutan-2-ol (1.0 equivalent) is dissolved in anhydrous THF in a separate, dry flask. This solution is then drawn into a syringe and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours, but should be monitored by TLC or GC-MS for the disappearance of the starting material).

  • Quenching the Reaction: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C to neutralize any unreacted sodium hydride.

  • Workup: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation to yield pure 3,3-dimethyl-1,2-epoxybutane.

Visualizations

Reaction_Mechanism Reaction of 1-Bromo-3,3-dimethylbutan-2-ol with Sodium Hydride cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular SN2 Attack start 1-Bromo-3,3-dimethylbutan-2-ol + NaH alkoxide Sodium alkoxide intermediate + H₂ start->alkoxide Deprotonation product 3,3-Dimethyl-1,2-epoxybutane + NaBr alkoxide->product Intramolecular Cyclization (SN2)

References

Application Notes and Protocols: Preparation of 3,3-dimethyl-1-buten-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 3,3-dimethyl-1-buten-2-ol, a potentially valuable building block in organic synthesis and drug development. The protocol outlines the allylic oxidation of the readily available starting material, 3,3-dimethyl-1-butene, utilizing a catalytic amount of selenium dioxide with tert-butyl hydroperoxide as the stoichiometric oxidant. This method offers a convenient and effective route to the target allylic alcohol. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Allylic alcohols are important synthetic intermediates due to the versatile reactivity of their functional groups. The target molecule, 3,3-dimethyl-1-buten-2-ol, possesses a sterically hindered tertiary alcohol adjacent to a vinyl group, making it an interesting synthon for the introduction of the neopentyl group in complex molecule synthesis. The described method, a modification of the Riley oxidation, employs a catalytic amount of the toxic reagent selenium dioxide, with a co-oxidant, which is a safer and more economical approach for allylic hydroxylation.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance1H NMR (CDCl3) δ (ppm)13C NMR (CDCl3) δ (ppm)Key IR Peaks (cm-1)
3,3-dimethyl-1-butene C₆H₁₂84.16Colorless liquid[1]5.83 (dd, 1H), 4.87 (dd, 1H), 1.01 (s, 9H)[1][2]149.3, 108.5, 45.2, 30.6[1]3080, 2960, 1640, 910
3,3-dimethyl-1-buten-2-ol C₆H₁₂O100.16Colorless liquid (expected)Predicted: 5.95 (dd, 1H), 5.20 (d, 1H), 5.05 (d, 1H), 4.10 (s, 1H), 1.05 (s, 9H)Predicted: 150.0, 110.0, 78.0, 35.0, 25.0Predicted: 3400 (O-H), 3080 (C-H, sp²), 2960 (C-H, sp³), 1640 (C=C), 1100 (C-O)

Experimental Protocols

Synthesis of 3,3-dimethyl-1-buten-2-ol via Catalytic Allylic Oxidation

This procedure is based on established methods for the selenium dioxide-catalyzed allylic oxidation of alkenes.

Materials:

  • 3,3-dimethyl-1-butene (≥97%)

  • Selenium dioxide (SeO₂) (99.9%)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethyl-1-butene (8.42 g, 100 mmol) and anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Add selenium dioxide (0.55 g, 5.0 mmol, 0.05 eq.).

  • Oxidant Addition: While stirring the mixture at room temperature, slowly add tert-butyl hydroperoxide (70 wt. % in H₂O, 19.3 g, 150 mmol, 1.5 eq.) dropwise over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 40 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium sulfite (50 mL) to quench the excess peroxide and reduce selenium byproducts. Stir vigorously for 30 minutes. A black precipitate of elemental selenium should form.

  • Work-up:

    • Filter the mixture through a pad of celite to remove the selenium precipitate.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL), deionized water (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3,3-dimethyl-1-buten-2-ol.

Safety Precautions: Selenium compounds are highly toxic. All manipulations involving selenium dioxide should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 3,3-dimethyl-1-butene, CH₂Cl₂, and SeO₂ start->reagents add_tbhp Add TBHP dropwise reagents->add_tbhp reflux Reflux for 12-24h add_tbhp->reflux quench Quench with Na₂SO₃ reflux->quench filter_selenium Filter Selenium quench->filter_selenium extraction Aqueous Work-up filter_selenium->extraction dry Dry with MgSO₄ extraction->dry purify Purify (Distillation/Chromatography) dry->purify product 3,3-dimethyl-1-buten-2-ol purify->product

References

Application Notes and Protocols: The Strategic Use of 1-Bromo-3,3-dimethyl-butan-2-ol in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-bromo-3,3-dimethyl-butan-2-ol as a versatile building block in the synthesis of natural product-like structures. While direct utilization in completed total syntheses is not yet extensively documented, its inherent chemical functionalities—a vicinal bromo- and hydroxyl-group coupled with a sterically demanding tert-butyl moiety—offer significant strategic advantages in modern organic synthesis. This document outlines key reactivity, stereocontrol, and detailed protocols for its prospective application.

Introduction: A Building Block with Untapped Potential

This compound is a bifunctional organic molecule poised for strategic incorporation into complex synthetic routes. The presence of a bromohydrin motif allows for a range of predictable and high-yielding transformations. The adjacent bulky tert-butyl group can serve as a crucial stereodirecting element, influencing the conformational preferences of reaction intermediates and thereby controlling the stereochemical outcome of synthetic transformations.

Key Structural Features and Synthetic Advantages:

  • Vicinal Bromohydrin: This functional group arrangement is a direct precursor to a highly strained and reactive epoxide, enabling subsequent regioselective and stereospecific ring-opening reactions with a variety of nucleophiles.[1][2][3][4]

  • Tert-Butyl Group: The significant steric bulk of the tert-butyl group can be exploited to direct incoming reagents to the less hindered face of the molecule, thereby achieving high levels of diastereoselectivity.[5] In certain contexts, this group can also enhance the solubility of synthetic intermediates in organic solvents.[6]

  • Chiral Center: The hydroxyl-bearing carbon is a stereocenter. The use of enantiomerically pure this compound would allow for the synthesis of enantioenriched products, a critical consideration in drug development.

Core Application: Synthesis of a Substituted Tetrahydrofuran Moiety

A common structural motif in many biologically active natural products is the substituted tetrahydrofuran ring. The following section details a prospective synthetic route to a chiral 2,5-disubstituted tetrahydrofuran, starting from this compound and a suitable homoallylic alcohol. This hypothetical pathway serves to illustrate the strategic utility of the title compound.

Diagram 1: Retrosynthetic Analysis

G Target Substituted Tetrahydrofuran Int1 Acyclic Ether Target->Int1 Intramolecular Cyclization SM1 This compound Int1->SM1 Etherification SM2 Homoallylic Alcohol Int1->SM2 Etherification

Caption: Retrosynthetic approach for a substituted tetrahydrofuran.

Experimental Protocols

The following protocols are detailed for the key transformations in the proposed synthesis of a 2-tert-butyl-5-vinyltetrahydrofuran.

Step 1: Base-Mediated Epoxidation of this compound

This procedure transforms the starting bromohydrin into its corresponding epoxide, a key reactive intermediate. The intramolecular SN2 reaction is highly efficient.[2][4][7]

  • Reaction:

    • To a solution of this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.2 M) at 0 °C is added powdered potassium hydroxide (1.5 eq).

    • The reaction mixture is stirred vigorously and allowed to warm to room temperature over 2 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The mixture is diluted with diethyl ether and washed sequentially with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude epoxide is purified by vacuum distillation or flash chromatography on silica gel.

Step 2: Epoxide Ring-Opening and Etherification with a Homoallylic Alcohol

This step involves the nucleophilic attack of a homoallylic alcohol on the activated epoxide, forming the precursor for the subsequent cyclization.

  • Reaction:

    • To a solution of the homoallylic alcohol (e.g., but-3-en-1-ol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C under an inert atmosphere (N2 or Ar) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil).

    • The mixture is stirred for 30 minutes at 0 °C.

    • A solution of the epoxide from Step 1 (1.0 eq) in anhydrous THF is added dropwise.

    • The reaction is slowly warmed to room temperature and then heated to reflux for 6-8 hours, with monitoring by TLC.

  • Work-up and Purification:

    • The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride at 0 °C.

    • The mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The resulting acyclic ether is purified by flash chromatography.

Step 3: Intramolecular Oxymercuration-Demercuration for Tetrahydrofuran Formation

This is a classic method for the intramolecular cyclization of an alkene onto a suitably positioned alcohol, which in this case would be the newly formed secondary alcohol. For simplicity, we will assume the hydroxyl group is available for cyclization. A more direct approach could involve an acid-catalyzed cyclization.

  • Reaction:

    • To a solution of the acyclic ether from Step 2 (1.0 eq) in anhydrous THF (0.1 M) is added mercury(II) trifluoroacetate (1.1 eq).

    • The mixture is stirred at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • A solution of sodium borohydride (3.0 eq) in 2 M aqueous sodium hydroxide is added slowly at 0 °C.

    • The reaction is stirred for 1 hour at room temperature.

  • Work-up and Purification:

    • The mixture is filtered through a pad of Celite to remove elemental mercury.

    • The filtrate is extracted with diethyl ether.

    • The organic layer is dried, concentrated, and the crude product is purified by flash chromatography to yield the desired substituted tetrahydrofuran.

Diagram 2: Proposed Synthetic Workflow

G A This compound B tert-Butyl Ethylene Oxide A->B KOH, t-BuOH/H2O C Acyclic Ether Precursor B->C Homoallylic alcohol, NaH, THF D Substituted Tetrahydrofuran C->D 1. Hg(OTFA)2 2. NaBH4, NaOH

Caption: Forward synthesis of a substituted tetrahydrofuran.

Quantitative Data Summary (Prospective)

The following table summarizes the expected outcomes for the proposed synthetic sequence. The data are based on literature precedents for analogous reactions and serve as a guideline for experimental planning.

StepTransformationReagentsExpected Yield (%)Expected Diastereomeric Ratio (d.r.)
1EpoxidationKOH, t-BuOH/H₂O>95%N/A
2EtherificationNaH, THF75-85%N/A
3Cyclization1. Hg(OTFA)₂, 2. NaBH₄60-75%>10:1 (trans:cis)

Logical Application Pathway

The decision to employ this compound in a synthetic campaign is guided by the specific structural requirements of the target molecule. The following diagram illustrates the logical considerations.

Diagram 3: Reagent Selection Logic

G Start Target Molecule Analysis Q1 Does the target contain a tert-butyl group adjacent to a stereocenter? Start->Q1 Q2 Is a substituted heterocyclic (e.g., epoxide, THF) motif required? Q1->Q2 Yes No1 Consider alternative building blocks Q1->No1 No Decision Use this compound Q2->Decision Yes No2 Consider alternative cyclization strategies Q2->No2 No

Caption: Decision tree for utilizing the title reagent.

Conclusion and Future Outlook

This compound represents a highly functionalized and sterically defined building block with considerable potential for the synthesis of complex natural product-like molecules. Its ability to serve as a precursor to a reactive epoxide, combined with the stereodirecting influence of the tert-butyl group, makes it an attractive starting material for constructing challenging stereochemical arrays. The protocols and strategies outlined in these notes are intended to provide a solid foundation for researchers to explore and unlock the full synthetic utility of this promising, yet underutilized, reagent in the fields of organic synthesis and drug discovery. Future work should focus on the development of enantioselective preparations of the title compound to further broaden its applicability in asymmetric synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Bromo-3,3-dimethyl-butan-2-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Distillation

Problem: The compound is decomposing during distillation, indicated by darkening of the liquid and lower than expected yield.

  • Possible Cause: this compound, like many bromohydrins, can be thermally sensitive. The distillation temperature might be too high.

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the compound. This is the most effective way to prevent thermal decomposition.

    • Temperature Control: Use a heating mantle with a temperature controller and a stirring mechanism to ensure even heating and avoid localized overheating. The bath temperature should ideally be no more than 20-30 °C higher than the boiling point of the liquid at the given pressure.[1]

    • Inert Atmosphere: Distilling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation at high temperatures.

Problem: The separation of the desired product from impurities is poor, as indicated by co-distillation.

  • Possible Cause: The boiling points of the product and impurities are too close for effective separation by simple distillation.

  • Solution:

    • Fractional Distillation: Use a fractionating column (e.g., Vigreux, Raschig, or packed column) to increase the number of theoretical plates, which enhances the separation of liquids with close boiling points.[2]

    • Optimize Reflux Ratio: In fractional distillation, a higher reflux ratio can improve separation but will prolong the distillation time. Adjust the ratio to find an optimal balance between purity and distillation speed.

Column Chromatography

Problem: The compound is not separating well from a non-polar impurity on a silica gel column.

  • Possible Cause: The eluent system may not be optimized for the separation.

  • Solution:

    • Solvent System Optimization: Use thin-layer chromatography (TLC) to test various solvent systems. A good starting point for polar compounds like alcohols is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the non-polar impurities and then the desired product with better resolution.[3]

Problem: The compound appears to be reacting or degrading on the silica gel column.

  • Possible Cause: Silica gel is acidic and can cause the degradation of acid-sensitive compounds, such as some alcohols, potentially leading to elimination or rearrangement products.

  • Solution:

    • Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidic sites. This can be done by adding a small amount of triethylamine (0.1-1%) to the eluent.[3]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like diol-silica.

Recrystallization

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solubility of the compound is too high in the chosen solvent, or the solution is supersaturated at a temperature above the compound's melting point.

  • Solution:

    • Solvent Selection: Choose a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. For a moderately polar compound like this compound, a non-polar solvent like hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate could be effective.[4][5]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound to induce crystallization.

    • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals rather than an oil.

Problem: The recovery of the purified compound is low after recrystallization.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Solvent Choice: If recovery is consistently low, consider a different solvent in which the compound is less soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound synthesized from 3,3-dimethyl-but-1-ene?

A1: The synthesis of this compound from 3,3-dimethyl-but-1-ene, typically using a reagent like N-bromosuccinimide (NBS) in aqueous dimethyl sulfoxide (DMSO), can lead to several impurities[6][7]:

  • Unreacted Starting Material: 3,3-dimethyl-but-1-ene.

  • Isomeric Bromohydrin: 2-Bromo-3,3-dimethyl-butan-1-ol, although the formation of this compound is generally favored due to the Markovnikov addition of the bromine electrophile.

  • Dibromo Adduct: 1,2-Dibromo-3,3-dimethylbutane, which can form if bromide ion competes with water as the nucleophile.[8]

  • Byproducts from Reagents: Succinimide (if NBS is used).

  • Solvent Residues: Residual DMSO or other solvents used in the workup.

Q2: What is a suitable starting point for developing a column chromatography method for this compound?

A2: A good starting point for developing a flash column chromatography method on silica gel would be to use a solvent system of hexanes and ethyl acetate. Begin by testing different ratios using TLC. A ratio of 9:1 (hexanes:ethyl acetate) would be a reasonable starting point, and the polarity can be increased by increasing the proportion of ethyl acetate until the desired separation is achieved.

Q3: Can I use Gas Chromatography (GC) to analyze the purity of this compound?

A3: Yes, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a suitable technique for analyzing the purity of this compound. However, due to its thermal sensitivity, it is important to use a relatively low injection port temperature and a temperature program that does not exceed the decomposition temperature of the compound to avoid on-column degradation.

Data Presentation

Table 1: Illustrative Purification Outcomes for this compound

Purification TechniqueStarting Purity (Illustrative)Final Purity (Illustrative)Recovery Yield (Illustrative)Key Impurities Removed
Vacuum Distillation85%>98%70-85%Solvents, lower boiling impurities
Flash Chromatography85%>99%60-80%Isomeric byproducts, non-polar impurities
Recrystallization90%>99%50-75%Minor impurities with different solubility

Note: The values in this table are illustrative and can vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Use a magnetic stirrer and a heating mantle with a temperature controller.

  • Sample Preparation: Place the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

    • Gradually heat the sample using the heating mantle.

    • Collect any low-boiling fractions (forerun) in a separate receiving flask.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature starts to drop or rise significantly, indicating the end of the product fraction.

    • Stop heating, and after the apparatus has cooled, slowly release the vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.

    • If using gradient elution, gradually increase the polarity of the eluent.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method Selection cluster_analysis Purity Assessment cluster_end Final Product Start Crude this compound Distillation Vacuum Distillation Start->Distillation High boiling impurities Chromatography Column Chromatography Start->Chromatography Isomeric impurities Recrystallization Recrystallization Start->Recrystallization Solid with minor impurities Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis End Pure this compound Analysis->End Purity >98%

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Distillation Problem Problem: Product Decomposition Cause1 High Distillation Temperature Problem->Cause1 Solution1 Use Vacuum Distillation Cause1->Solution1 Solution2 Precise Temperature Control Cause1->Solution2 Solution3 Use Inert Atmosphere Cause1->Solution3

Caption: Troubleshooting thermal decomposition during distillation.

References

Technical Support Center: 1-Bromo-3,3-dimethyl-butan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yields in the synthesis of 1-Bromo-3,3-dimethyl-butan-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes for this compound?

There are two primary methods for synthesizing this target compound, which is a class of molecule known as a bromohydrin:

  • Bromohydrin Formation from an Alkene: The most common route involves the reaction of 3,3-dimethyl-1-butene with a bromine source in the presence of a nucleophilic solvent, typically water. The reaction proceeds through a cyclic bromonium ion intermediate.[1][2]

  • Ring-Opening of an Epoxide: This method involves reacting 2,2-dimethyl-3,4-epoxybutane with a bromide source, often under acidic conditions. The acid protonates the epoxide oxygen, making it a better leaving group and facilitating nucleophilic attack by the bromide ion.[3][4]

Q2: I am using the alkene method (3,3-dimethyl-1-butene with Br₂ in water) and my yield is extremely low. What are the common causes?

Low yields in this synthesis are often traced back to side reactions or suboptimal conditions. The most prevalent issue is the formation of the dibrominated side product, 1,2-dibromo-3,3-dimethylbutane.

Key factors to investigate include:

  • Solvent Composition: An insufficient amount of water as the nucleophile allows the bromide ion (Br⁻) to compete more effectively, leading to the dibromoalkane.[5] Water is typically used in large excess as the solvent to favor the formation of the bromohydrin.[1]

  • Reaction Temperature: The reaction should be kept cool, as higher temperatures can favor side reactions.

  • Reagent Addition: Slow, dropwise addition of bromine (Br₂) to the solution of the alkene in water is critical. This keeps the concentration of free bromine low, minimizing the dibromination reaction.

Q3: A significant, non-polar side product is complicating my purification. What is it and how can I prevent it?

The non-polar side product is almost certainly 1,2-dibromo-3,3-dimethylbutane . This occurs when a bromide ion, instead of a water molecule, attacks the bromonium ion intermediate.

Prevention Strategies:

  • Maximize Nucleophile Concentration: Ensure water is the solvent and is in large molar excess compared to the alkene. This outcompetes the bromide ion by simple concentration effect.[1]

  • Use an Alternative Bromine Source: N-Bromosuccinimide (NBS) in a mixture of water and a co-solvent like DMSO or THF can be a more effective reagent. NBS generates bromine in situ at a very low concentration, which suppresses the formation of the dibromide byproduct.

Q4: My reaction starting from 2,2-dimethyl-3,4-epoxybutane is sluggish and gives a poor yield. What should I check?

When using the epoxide ring-opening method, low yields can stem from issues with activation and regioselectivity.

  • Acid Catalysis: The ring-opening of an epoxide with a weak nucleophile like bromide requires acid catalysis.[6][7] The acid protonates the epoxide oxygen, which activates the ring for nucleophilic attack. Ensure a catalytic amount of a strong acid (e.g., H₂SO₄) is present.

  • Choice of Bromide Source: Using hydrobromic acid (HBr) can serve as both the acid catalyst and the bromide source.[4] Other sources like lithium bromide may require the separate addition of an acid.[8]

  • Solvent Choice: Aprotic solvents are generally preferred to avoid the introduction of competing nucleophiles (like water or alcohols) that could lead to diol or ether byproducts.[9]

Q5: How does the bulky t-butyl group affect the regioselectivity of the reaction?

The sterically demanding t-butyl group exerts significant control over which carbon the nucleophile attacks.

  • Alkene Route: In the formation of the bromonium ion from 3,3-dimethyl-1-butene, the subsequent attack by water occurs at the more substituted carbon (C2). This is because that carbon can better stabilize the partial positive charge in the transition state, following Markovnikov-type regioselectivity.[2]

  • Epoxide Route (Acid-Catalyzed): In the acid-catalyzed ring-opening of 2,2-dimethyl-3,4-epoxybutane, the nucleophilic attack (by Br⁻) also occurs at the more sterically hindered carbon (C2). The transition state has significant Sₙ1 character, with positive charge building on the carbon that can best support it (the one adjacent to the t-butyl group).[3][4]

Troubleshooting Summary Table

Observed Problem Potential Cause Recommended Solution Expected Yield Impact
Low yield, significant non-polar byproductFormation of 1,2-dibromo-3,3-dimethylbutaneUse a large excess of water as the solvent; add bromine slowly; consider using NBS instead of Br₂.Improvement from Low to Moderate/High
Reaction is incomplete (alkene remains)Insufficient bromine or poor mixingEnsure 1:1 stoichiometry of alkene to bromine; maintain vigorous stirring during bromine addition.Improvement to High
Epoxide reaction is sluggish or failsLack of acid catalysisAdd a catalytic amount of a strong acid (e.g., H₂SO₄) or use HBr directly.Improvement from Low to Moderate/High
Formation of diol byproduct in epoxide routePresence of water in the reactionUse anhydrous solvents and reagents.Improvement to High
Difficulty in purification/product isolationEmulsion during workup or product lossUse a saturated brine solution to break emulsions during extraction; minimize heat during solvent removal to prevent decomposition.Improved recovery of existing product

Key Experimental Protocols

Protocol 1: Synthesis from 3,3-dimethyl-1-butene

This protocol is a representative method for halohydrin formation.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethyl-1-butene (1.0 eq) in a 3:1 mixture of water and tetrahydrofuran (THF). Cool the flask to 0-5 °C in an ice bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) dissolved in a 1:1 mixture of water and THF. Note: NBS is used here to minimize dibromination.

  • Reaction: Add the NBS solution dropwise to the stirred alkene solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Visual Guides

Troubleshooting Workflow for Low Yields

G start Low Yield Observed in This compound Synthesis check_sm Analyze Crude Product (TLC, GC-MS, NMR) start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present side_product Major Side Product Detected check_sm->side_product incomplete_reagents Incomplete Reaction: Check Reagent Stoichiometry and Purity sm_present->incomplete_reagents Yes poor_conditions Suboptimal Conditions: Verify Temperature, Time, and Mixing sm_present->poor_conditions No dibromide Non-polar Side Product: 1,2-dibromoalkane side_product->dibromide Non-polar diol Polar Side Product: Diol or Ether side_product->diol Polar solve_dibromide Solution: - Increase [H2O] - Use NBS instead of Br2 - Slow reagent addition dibromide->solve_dibromide solve_diol Solution: - Use anhydrous solvent - Ensure no water contamination diol->solve_diol ReactionPathway cluster_main Desired Pathway cluster_side Side Reaction Alkene 3,3-dimethyl-1-butene Bromonium Bromonium Ion Intermediate Alkene->Bromonium + Br2 Product This compound (Desired Product) Bromonium->Product + H2O (Solvent) (Major Path) SideProduct 1,2-Dibromo-3,3-dimethylbutane (Byproduct) Bromonium->SideProduct + Br- (Minor Path)

References

Technical Support Center: Synthesis of 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Bromo-3,3-dimethyl-butan-2-ol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: My reaction yield is low, and I've isolated a significant amount of 1,2-dibromo-3,3-dimethylbutane. What is causing this side reaction, and how can I prevent it?

Answer: The formation of a vicinal dibromide (1,2-dibromo-3,3-dimethylbutane) is a common side reaction in bromohydrin synthesis. This occurs when the bromide ion (Br⁻), generated from the bromine source, acts as the nucleophile instead of water.[1][2]

Causes:

  • High Concentration of Bromide Ions: Using a high concentration of Br₂ can lead to an increased concentration of Br⁻, which competes with water to attack the intermediate bromonium ion.

  • Non-Aqueous Conditions: Insufficient water in the reaction mixture favors the attack by the bromide ion.

Solutions:

  • Use N-bromosuccinimide (NBS): NBS is a preferred reagent as it generates bromine in situ at a low concentration, minimizing the competing dibromination reaction.[3]

  • Ensure High Water Concentration: Water should be used as the solvent or be present in a large excess to outcompete the bromide ion as the primary nucleophile.[2][4]

Question 2: I am observing a rearranged product, 2-bromo-2,3-dimethylbutane, in my final mixture. Why is this rearrangement happening?

Answer: While the formation of a stable, cyclic bromonium ion intermediate typically prevents carbocation rearrangements, certain conditions can promote them.[2] If the reaction proceeds through a free carbocation intermediate, a 1,2-methyl shift can occur to transform the initial secondary carbocation into a more stable tertiary carbocation before the bromide ion attacks.[5] This is more common in the addition of HBr across the alkene but can be a minor pathway under certain bromohydrin conditions.[5]

Causes:

  • Strongly Acidic Conditions: The presence of strong acids can facilitate the opening of the bromonium ion to a carbocation, which is then susceptible to rearrangement.

  • Use of Protic Acids with Bromide Sources: Reacting the starting alkene with HBr directly is known to cause this rearrangement.[5]

Solutions:

  • Maintain Neutral or Slightly Basic pH: Avoid the addition of strong acids. The use of NBS in aqueous DMSO is an effective method that avoids strongly acidic environments.[3]

  • Choose Reagents that Favor the Bromonium Ion Pathway: The reaction of an alkene with Br₂ or NBS in water is specifically designed to proceed through the cyclic bromonium ion, which largely suppresses rearrangements.[1][2]

Question 3: The reaction is sluggish, and conversion of the starting material (3,3-dimethyl-1-butene) is incomplete. What factors could be responsible?

Answer: Incomplete conversion can be attributed to several factors related to reagent purity, reaction conditions, and procedure.

Causes:

  • Decomposition of NBS: N-bromosuccinimide can decompose over time, especially if exposed to light or moisture.

  • Low Reaction Temperature: While low temperatures can help control selectivity, they may also slow down the reaction rate significantly.

  • Poor Solubility: The starting alkene, 3,3-dimethyl-1-butene, is non-polar and may have limited solubility in a highly aqueous solvent, leading to a slow reaction at the phase interface.

Solutions:

  • Use Fresh or Recrystallized NBS: Ensure the quality of the NBS is high.

  • Optimize Temperature: Monitor the reaction progress (e.g., by TLC) and allow it to stir at room temperature if the reaction at 0°C is too slow.

  • Use a Co-solvent: Employing a co-solvent like DMSO or THF can help to homogenize the reaction mixture and increase the reaction rate.[3]

Frequently Asked Questions (FAQs)

  • Q: What is the primary role of N-bromosuccinimide (NBS) in this synthesis?

    • A: NBS serves as a convenient and safer source of electrophilic bromine (Br₂). It reacts with trace amounts of HBr present in the aqueous medium to slowly generate Br₂, keeping its concentration low and thus minimizing the formation of the 1,2-dibromo side product.[3]

  • Q: Why is water the preferred solvent and nucleophile?

    • A: Water serves two purposes. First, as the solvent, it is present in high concentration. Second, as a nucleophile, its high concentration ensures it is statistically more likely than the bromide ion to attack the cyclic bromonium ion intermediate. This leads to the desired halohydrin product.[3][4]

  • Q: What is the expected stereochemistry of the reaction?

    • A: The reaction proceeds via an anti-addition mechanism. The water molecule attacks the bromonium ion from the face opposite to the bromine bridge. This results in the bromine atom and the hydroxyl group being on opposite sides of the molecule's carbon backbone.[1][2]

  • Q: How can the desired this compound be purified from the main side products?

    • A: Purification is typically achieved using column chromatography on silica gel. The desired bromohydrin is more polar than the non-polar starting material and the 1,2-dibromo byproduct. A gradient elution with a solvent system like hexane/ethyl acetate will allow for the separation of these compounds. The dibromide will elute first, followed by the starting material, and finally the more polar bromohydrin product.

Data on Key Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compound CC(C)(C)C(O)CBrC₆H₁₃BrO181.07[6]Desired product; polar alcohol.
3,3-dimethyl-1-butene CC(C)(C)C=CC₆H₁₂84.16Starting material; non-polar alkene.
1,2-Dibromo-3,3-dimethylbutane CC(C)(C)CH(Br)CH₂BrC₆H₁₂Br₂243.97Non-polar side product.
2-Bromo-2,3-dimethylbutane CC(C)(Br)CH(C)CC₆H₁₃Br165.07Rearranged side product; non-polar.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl sulfoxide (DMSO, 50 mL) and water (10 mL). Cool the mixture to 0°C in an ice-water bath.

  • Addition of Alkene: Add 3,3-dimethyl-1-butene (5.0 g, 59.4 mmol) to the cooled solvent mixture.

  • Addition of NBS: While stirring vigorously, add N-bromosuccinimide (NBS) (11.6 g, 65.3 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alkene is consumed.

Protocol 2: Reaction Work-up and Extraction

  • Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts, and then with 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Visualizations

Reaction Pathways

Main_Reaction_Pathway Start 3,3-Dimethyl-1-butene Reagents + NBS / H₂O Bromonium Cyclic Bromonium Ion Intermediate Reagents->Bromonium Formation of Bromonium Ion H2O_attack H₂O Attack Oxonium Oxonium Ion H2O_attack->Oxonium Backside Attack at More Substituted C Deprotonation - H⁺ Product This compound Deprotonation->Product Deprotonation

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions Bromonium Cyclic Bromonium Ion H2O Nucleophile: H₂O (High Conc.) Bromonium->H2O Favored Path Br Nucleophile: Br⁻ (Low Conc.) Bromonium->Br Competing Path Carbocation Free Secondary Carbocation (Minor/Undesired Pathway) Bromonium->Carbocation Under Harsh Conditions Product Desired Product: This compound H2O->Product SideProduct1 Side Product: 1,2-Dibromo-3,3-dimethylbutane Br->SideProduct1 Rearrangement 1,2-Methyl Shift Carbocation->Rearrangement TertiaryCarbocation Tertiary Carbocation (More Stable) Rearrangement->TertiaryCarbocation SideProduct2 Side Product: 2-Bromo-2,3-dimethylbutane TertiaryCarbocation->SideProduct2

Caption: Competing reaction pathways leading to desired and side products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check1 Dibromo Product Observed? Start->Check1 Cause1 Cause: High [Br⁻] Check1->Cause1 Yes Check2 Rearranged Product Observed? Check1->Check2 No Solution1 Solution: Use NBS, ensure high [H₂O] Cause1->Solution1 Cause2 Cause: Acidic conditions, carbocation formation Check2->Cause2 Yes Check3 Incomplete Reaction? Check2->Check3 No Solution2 Solution: Maintain neutral pH, avoid HBr Cause2->Solution2 Cause3 Cause: Poor reagents, low temp, poor solubility Check3->Cause3 Yes Solution3 Solution: Use fresh NBS, optimize temp, use co-solvent Cause3->Solution3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Bromo-3,3-dimethyl-butan-2-ol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromohydrin formation from 3,3-dimethyl-1-butene?

A1: The reaction is expected to follow Markovnikov's rule. The hydroxyl group (-OH) will add to the more substituted carbon (C2), while the bromine atom (Br) will add to the less substituted carbon (C1). This is due to the formation of a more stable partial positive charge on the more substituted carbon in the bromonium ion intermediate.

Q2: Which brominating agent is preferred for this synthesis, Br₂ or N-Bromosuccinimide (NBS)?

A2: N-Bromosuccinimide (NBS) is generally the preferred reagent for laboratory-scale bromohydrin formation. NBS is a crystalline solid that is safer and easier to handle than liquid bromine. In the presence of water, NBS provides a slow and controlled concentration of bromine.

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a crucial role as both a medium for the reaction and a nucleophile. Water is the nucleophile that attacks the bromonium ion intermediate to form the hydroxyl group. A co-solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), is often used to increase the solubility of the nonpolar alkene (3,3-dimethyl-1-butene) in the aqueous medium.

Q4: Can this reaction be performed stereoselectively?

A4: The addition of bromine and the hydroxyl group occurs in an anti fashion, meaning they add to opposite faces of the double bond. This is a result of the backside attack of the water molecule on the cyclic bromonium ion intermediate. While the reaction is stereospecific in terms of anti-addition, starting with an achiral alkene will result in a racemic mixture of enantiomers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Degradation of NBS. 3. Insufficient mixing of the biphasic system.1. Increase reaction time or gently warm the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use fresh, high-purity NBS. Store NBS in a cool, dark, and dry place. 3. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The use of a phase-transfer catalyst can also be explored.
Formation of Dibromo Adduct (1,2-dibromo-3,3-dimethylbutane) High local concentration of bromide ions competing with water as the nucleophile.1. Ensure a large excess of water is used as the solvent. 2. Add the NBS portion-wise to maintain a low concentration of bromine in the reaction mixture.
Formation of Rearrangement Products Use of acidic brominating agents (e.g., HBr) that can lead to carbocation intermediates. The reaction of 3,3-dimethyl-1-butene with HBr is known to produce the rearranged product 2-bromo-2,3-dimethylbutane.Strictly use non-acidic brominating conditions, such as NBS in aqueous DMSO or THF, to favor the formation of the bromonium ion intermediate, which prevents carbocation rearrangements.
Difficulties in Product Purification 1. Emulsion formation during workup. 2. Co-elution of nonpolar side products with the desired product during column chromatography.1. Break emulsions by adding a saturated brine solution during the extraction. 2. Optimize the solvent system for column chromatography. A gradient elution from a nonpolar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can improve separation.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3,3-dimethyl-1-butene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-1-butene (1.0 eq) in a mixture of DMSO or THF and water (e.g., 4:1 v/v).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Expected ¹H NMR and ¹³C NMR Chemical Shifts

The following table provides predicted chemical shifts for this compound. Actual values may vary depending on the solvent and instrument.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
CH ₂Br (H1)3.5 - 3.7 (m)~45-50
CH (OH) (H2)3.6 - 3.8 (m)~75-80
C(CH ₃)₃ (H4)~1.0 (s, 9H)~25-30
C (CH₃)₃ (C3)-~35-40
C H₂Br (C1)--
C H(OH) (C2)--
C(C H₃)₃ (C4)--

Note: The protons on C1 and C2 are diastereotopic and may appear as complex multiplets.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3,3-dimethyl-1-butene 3,3-dimethyl-1-butene bromonium_ion Cyclic Bromonium Ion 3,3-dimethyl-1-butene->bromonium_ion Electrophilic attack by Br⁺ NBS NBS / H₂O NBS->bromonium_ion product This compound bromonium_ion->product Nucleophilic attack by H₂O

Caption: Mechanism of bromohydrin formation.

Experimental Workflow

experimental_workflow A 1. Reaction Setup (Alkene, NBS, Solvent) B 2. Reaction (0°C to RT) A->B C 3. Quenching (Sodium Thiosulfate) B->C D 4. Extraction (Ether/EtOAc) C->D E 5. Washing (NaHCO₃, Brine) D->E F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: General experimental workflow.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_reagents Check Reagent Purity (especially NBS) start->check_reagents Yes side_products Side Products Observed? start->side_products No check_conditions Review Reaction Conditions (Time, Temperature, Stirring) check_reagents->check_conditions check_workup Analyze Workup Procedure (Extraction, pH) check_conditions->check_workup check_workup->side_products dibromo Dibromo Adduct (Increase H₂O ratio) side_products->dibromo Yes rearranged Rearranged Product (Confirm non-acidic conditions) side_products->rearranged Yes purification_issue Purification Difficulty? side_products->purification_issue No dibromo->purification_issue rearranged->purification_issue optimize_chromatography Optimize Chromatography (Solvent System) purification_issue->optimize_chromatography Yes end Successful Optimization purification_issue->end No optimize_chromatography->end

Caption: Troubleshooting decision tree.

Technical Support Center: Epoxide Formation from 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-tert-butyl-3-methyloxirane from 1-bromo-3,3-dimethyl-butan-2-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in successfully carrying out this sterically hindered intramolecular Williamson ether synthesis.

Troubleshooting Guide

Low or no yield of the desired epoxide, 2-tert-butyl-3-methyloxirane, is a common issue in this synthesis due to the steric hindrance imposed by the tert-butyl group, which can favor elimination side reactions. Use the following guide to troubleshoot your experiment.

Issue: Low to No Epoxide Yield

This troubleshooting flowchart will help you diagnose potential reasons for a failed or low-yielding reaction.

Troubleshooting_Epoxide_Formation start Start: Low/No Epoxide Yield check_sm_quality Was the starting bromohydrin pure and dry? start->check_sm_quality check_base Was the base strong enough and non-nucleophilic? base_ok base_ok check_base->base_ok Yes base_issue Weak or nucleophilic bases can lead to incomplete reaction or side products. Use a strong, non-nucleophilic base like NaH or KH. check_base->base_issue No check_solvent Was a polar aprotic solvent used? solvent_ok solvent_ok check_solvent->solvent_ok Yes solvent_issue Polar protic solvents can solvate the alkoxide, reducing its nucleophilicity. Use polar aprotic solvents like THF or DMF. check_solvent->solvent_issue No check_temperature Was the reaction temperature controlled? temp_ok temp_ok check_temperature->temp_ok Yes temp_issue High temperatures can favor the E2 elimination side reaction. Run the reaction at a lower temperature (e.g., 0 °C to RT). check_temperature->temp_issue No sm_ok sm_ok check_sm_quality->sm_ok Yes sm_impure Impure or wet starting material can inhibit the reaction. Purify by recrystallization or chromatography and ensure it is anhydrous. check_sm_quality->sm_impure No sm_ok->check_base base_ok->check_solvent solvent_ok->check_temperature analysis analysis temp_ok->analysis All conditions seem optimal. Consider further analysis. gcms gcms analysis->gcms Analyze crude product by GC-MS to identify side products.

Caption: Troubleshooting flowchart for low epoxide yield.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield of 2-tert-butyl-3-methyloxirane consistently low?

A1: Low yields in the synthesis of 2-tert-butyl-3-methyloxirane are often attributed to the steric hindrance of the tert-butyl group. This steric bulk can hinder the intramolecular SN2 reaction required for epoxide formation and instead promote the competing E2 elimination pathway, which leads to the formation of an unsaturated alcohol. To favor the desired SN2 reaction, it is crucial to use a strong, non-nucleophilic base and a polar aprotic solvent.

Q2: What is the optimal base for this reaction?

A2: A strong, non-nucleophilic base is recommended to deprotonate the alcohol without acting as a competing nucleophile. Sodium hydride (NaH) is a common and effective choice for this transformation.[1] Other suitable bases include potassium hydride (KH) and potassium tert-butoxide (KOtBu). The use of a bulky base like KOtBu can sometimes further disfavor the SN2 pathway due to increased steric hindrance around the reaction center.

Q3: Which solvent should I use for the epoxide formation?

A3: Polar aprotic solvents are ideal for this reaction as they can dissolve the ionic intermediate (the alkoxide) without solvating the nucleophilic oxygen atom, thus preserving its reactivity.[2] Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices. Protic solvents such as water or alcohols should be avoided as they can form hydrogen bonds with the alkoxide, reducing its nucleophilicity and slowing down the desired SN2 reaction.

Q4: Can I run this reaction at a higher temperature to speed it up?

A4: Increasing the reaction temperature is generally not recommended for this specific transformation. Higher temperatures tend to favor the elimination (E2) reaction over the substitution (SN2) reaction, which would lead to a lower yield of the desired epoxide and an increase in byproducts.[2] It is best to conduct the reaction at room temperature or below.

Q5: What are the likely side products in this reaction?

A5: The primary side product is expected to be the result of an E2 elimination reaction, which would be 3,3-dimethyl-1-buten-2-ol. In this competing pathway, the alkoxide acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the expulsion of the bromide ion.

Data Presentation

Parameter Condition Expected Yield of Epoxide Rationale
Base Weak Base (e.g., NaHCO₃)Very LowIncomplete deprotonation of the alcohol, leading to a low concentration of the nucleophilic alkoxide.
Strong, Nucleophilic Base (e.g., NaOH)ModerateCan lead to competing intermolecular substitution or elimination reactions.
Strong, Non-nucleophilic Base (e.g., NaH) High Efficiently deprotonates the alcohol without competing as a nucleophile, maximizing the intramolecular SN2 pathway.
Solvent Polar Protic (e.g., Ethanol)LowThe solvent solvates the alkoxide through hydrogen bonding, reducing its nucleophilicity and slowing the SN2 reaction.
Polar Aprotic (e.g., THF, DMF) High Solvates the counter-ion but not the nucleophilic oxygen, enhancing its reactivity for the intramolecular SN2 attack. [2]
Nonpolar (e.g., Hexane)Very LowPoor solubility of the starting material and the ionic intermediate.
Temperature Low (0 °C)HighFavors the SN2 reaction, which has a lower activation energy than the E2 elimination.
Room Temperature (~25 °C) Moderate to High A good balance between reaction rate and selectivity for the SN2 pathway.
High (e.g., 60 °C)LowFavors the E2 elimination pathway, leading to the formation of the unsaturated alcohol byproduct.[2]

Experimental Protocols

Synthesis of 2-tert-butyl-3-methyloxirane

This protocol describes the formation of 2-tert-butyl-3-methyloxirane from this compound via an intramolecular Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

  • Solvent Addition: Add anhydrous THF to the flask via a cannula, and cool the suspension to 0 °C in an ice bath.

  • Addition of Bromohydrin: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2-tert-butyl-3-methyloxirane.

Visualizations

Reaction Mechanism

The formation of 2-tert-butyl-3-methyloxirane proceeds through an intramolecular SN2 mechanism.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular SN2 Attack Bromohydrin This compound Alkoxide Alkoxide Intermediate Bromohydrin->Alkoxide + NaH - H₂ Base NaH Alkoxide_intermediate Alkoxide Intermediate Epoxide 2-tert-butyl-3-methyloxirane Alkoxide_intermediate->Epoxide Intramolecular SN2 Attack

Caption: Reaction mechanism for epoxide formation.

Experimental Workflow

A summary of the key steps in the synthesis of 2-tert-butyl-3-methyloxirane.

Experimental_Workflow start Start setup Reaction Setup (NaH in THF at 0 °C) start->setup addition Dropwise Addition of Bromohydrin setup->addition reaction Reaction at Room Temperature (4-6 hours) addition->reaction quench Quench with NH₄Cl (aq) at 0 °C reaction->quench workup Extraction and Washing quench->workup dry_concentrate Drying and Solvent Removal workup->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify product Pure 2-tert-butyl-3-methyloxirane purify->product

Caption: Experimental workflow for epoxide synthesis.

References

Improving the stability of 1-Bromo-3,3-dimethyl-butan-2-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of 1-Bromo-3,3-dimethyl-butan-2-ol. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've observed a decrease in the purity of my this compound sample over time. What could be the cause?

A1: A decrease in purity of this compound is likely due to chemical degradation. As a bromohydrin, this compound is susceptible to several degradation pathways, especially under suboptimal storage conditions. The primary causes of degradation include exposure to heat, light, moisture, and incompatible substances such as bases or strong oxidizing agents.

Q2: What are the likely degradation products of this compound?

A2: Based on the chemical structure of an α-bromo alcohol, the most probable degradation pathways are dehydrobromination and nucleophilic substitution.

  • Dehydrobromination: This involves the elimination of hydrogen bromide (HBr) to form either an epoxide (3,3-dimethyl-1,2-epoxybutane) or an unsaturated alcohol (3,3-dimethyl-but-1-en-2-ol). This process can be accelerated by the presence of bases or heat.

  • Nucleophilic Substitution: The bromide ion is a good leaving group, making the compound susceptible to substitution reactions. If moisture is present, the bromine atom can be replaced by a hydroxyl group, leading to the formation of 3,3-dimethyl-butane-1,2-diol.

A potential degradation pathway is illustrated below:

Degradation Pathway Potential Degradation Pathways of this compound A This compound B Dehydrobromination (Base/Heat) A->B - HBr C Nucleophilic Substitution (e.g., H2O) A->C + OH- D 3,3-Dimethyl-1,2-epoxybutane B->D E 3,3-Dimethyl-butane-1,2-diol C->E

Potential degradation pathways for this compound.

Q3: What are the optimal storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool to cold temperatures are recommended. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. Avoid repeated freeze-thaw cycles.

  • Light: Store in an amber or opaque container to protect it from light, which can catalyze radical degradation pathways.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use a tightly sealed, non-reactive container, preferably made of glass.

  • Purity: Ensure the compound is free from acidic or basic impurities which can catalyze decomposition.

Q4: I suspect my sample has degraded. How can I test for its purity and identify the degradation products?

A4: Several analytical techniques can be employed to assess the purity of your sample and identify potential degradation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile compounds, including the parent compound and its potential degradation products like the corresponding epoxide or diol.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the parent compound and detect less volatile degradation products. A stability-indicating HPLC method should be developed and validated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to confirm the identity of the parent compound and help in the structure elucidation of any significant degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways under various stress conditions.

Forced Degradation Workflow Forced Degradation Study Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of This compound in a suitable solvent (e.g., acetonitrile) B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (Solid state, 60°C) A->E F Photolytic Degradation (Solution, UV/Vis light) A->F G Sample at time points (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Neutralize samples from acidic and basic conditions G->H I Analyze by HPLC and GC-MS H->I J Characterize degradation products I->J

Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 60°C.

    • Photolytic Degradation: Expose the stock solution to UV (254 nm) and visible light in a photostability chamber.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Processing: For acidic and basic samples, neutralize with an appropriate amount of base or acid, respectively, before analysis. For the thermally stressed solid, dissolve in the initial solvent at each time point.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method and by GC-MS to identify and quantify the parent compound and any degradation products.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical stability study on this compound. This data demonstrates expected trends and is for informational purposes only.

Table 1: Effect of Temperature on the Stability of this compound (Solid State) over 30 Days

Storage Temperature (°C)Purity (%) after 0 daysPurity (%) after 15 daysPurity (%) after 30 days
-2099.899.799.7
499.899.599.2
25 (Room Temperature)99.898.196.5
4099.895.290.8

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 24 Hours

pHPurity (%) after 0 hoursPurity (%) after 12 hoursPurity (%) after 24 hours
3.0 (Acidic)99.699.098.2
7.0 (Neutral)99.699.499.1
9.0 (Basic)99.692.385.4

Table 3: Effect of Light Exposure on the Stability of this compound in Acetonitrile Solution at 25°C over 48 Hours

ConditionPurity (%) after 0 hoursPurity (%) after 24 hoursPurity (%) after 48 hours
Dark (Control)99.799.699.5
Ambient Light99.798.998.1
UV Light (254 nm)99.796.593.2

Preventing rearrangement reactions of 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3,3-dimethyl-butan-2-ol. The primary focus is on preventing unwanted rearrangement reactions that can occur during substitution and elimination experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of rearrangement in reactions involving this compound?

A1: The primary cause is the formation of a carbocation intermediate at the second carbon (C2). This substrate can form a secondary carbocation, which is adjacent to a quaternary carbon (C3). This structure is highly prone to a 1,2-methyl shift, where a methyl group migrates from C3 to C2. This shift results in the formation of a more stable tertiary carbocation, which then reacts to form the rearranged, undesired product.[1][2][3]

Q2: Which reaction mechanisms are most susceptible to these rearrangements?

A2: Unimolecular reactions, specifically SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination), are highly susceptible to rearrangement.[4][5] Both of these pathways proceed through a carbocation intermediate, providing the opportunity for the 1,2-methyl shift to occur before the nucleophile or base attacks.[2]

Q3: How can I prevent or minimize the formation of rearrangement products?

A3: To prevent rearrangement, you must use reaction conditions that avoid the formation of a carbocation intermediate. This is achieved by favoring bimolecular reaction pathways: SN2 (bimolecular nucleophilic substitution) or E2 (bimolecular elimination).[6][7] These mechanisms are concerted, meaning bond-forming and bond-breaking occur in a single step, bypassing the carbocation intermediate.[8][7]

Q4: What are the ideal conditions to promote an SN2 reaction and avoid rearrangement?

A4: To favor the SN2 pathway, you should use:

  • A strong, non-bulky nucleophile: This ensures the nucleophile can efficiently attack the electrophilic carbon in a backside attack.

  • A polar aprotic solvent: Solvents like acetone, DMF, or DMSO are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.[9]

  • Low temperatures: Higher temperatures can provide the energy needed for the leaving group to depart on its own, initiating an SN1 pathway.[10][5]

Q5: What are the ideal conditions to promote an E2 reaction and avoid rearrangement?

A5: To favor the E2 pathway, you should use:

  • A strong, sterically hindered (bulky) base: Bases like potassium tert-butoxide (t-BuOK) are excellent for E2 reactions.[11][12] Their bulkiness prevents them from acting as nucleophiles (SN2) and encourages the abstraction of a proton from the less sterically hindered beta-carbon.[12]

  • A less polar or moderately polar solvent: Solvents like ethanol or tert-butanol are often used.

  • Moderate to high temperatures: Elimination reactions are generally favored by heat. However, excessively high temperatures can sometimes promote the competing E1 mechanism.

Troubleshooting Guide: Unwanted Rearrangement Products

Issue: Your reaction with this compound is producing a significant yield of a rearranged product (e.g., a derivative of 2,3-dimethyl-2-butanol) instead of the expected substitution or elimination product.

Analysis: The presence of rearranged products strongly indicates that the reaction is proceeding, at least in part, through an SN1 or E1 mechanism involving a carbocation intermediate. The following table summarizes problematic conditions and recommended solutions to steer the reaction towards the desired SN2 or E2 pathway.

Data Presentation: Impact of Reaction Conditions on Rearrangement
Parameter Problematic Condition (Favors SN1/E1 & Rearrangement) Recommended Solution (Favors SN2/E2) Expected Outcome
Nucleophile/Base Weak and non-bulky (e.g., H₂O, ROH)SN2: Strong, non-bulky (e.g., NaN₃, NaCN) E2: Strong, bulky (e.g., t-BuOK)[11][12]>90% Desired Product
Solvent Polar protic (e.g., water, ethanol, methanol)SN2: Polar aprotic (e.g., Acetone, DMSO, DMF) E2: Moderately polar (e.g., Ethanol, THF)>90% Desired Product
Temperature HighSN2: Low (e.g., 0-25 °C) E2: Moderate (Heat may be required but avoid excessive temps)>90% Desired Product
Substrate Conc. LowHigh concentration of both substrate and nucleophile/base>90% Desired Product

Experimental Protocols

Protocol 1: Optimized SN2 Substitution (Example: Azide Substitution)

This protocol is designed to replace the bromine atom with an azide group with minimal rearrangement.

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction Conditions: Stir the mixture vigorously at a controlled low temperature, typically between 0 °C and 25 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography to isolate the desired 1-Azido-3,3-dimethyl-butan-2-ol.

Protocol 2: Optimized E2 Elimination (Example: Dehydrobromination)

This protocol is designed to form 3,3-dimethyl-1-butene via an E2 mechanism.

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add a solution of potassium tert-butoxide (t-BuOK, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the base solution at room temperature.

  • Reaction Conditions: After the addition is complete, gently heat the reaction mixture to reflux (approx. 66 °C for THF).

  • Monitoring: Monitor the reaction for the disappearance of the starting material using GC or TLC.

  • Workup: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Purification: Extract the mixture with an organic solvent (e.g., pentane). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation to obtain the volatile alkene product, 3,3-dimethyl-1-butene.

Visualizations

G sub This compound carb_sec Secondary Carbocation (Unstable) sub->carb_sec -Br⁻ (Slow, Sₙ1/E1 path) carb_tert Tertiary Carbocation (More Stable) carb_sec->carb_tert Rearrangement rearr 1,2-Methyl Shift prod_sn1_good Desired Sₙ1 Product (Minor) carb_sec->prod_sn1_good + Nu⁻ prod_sn1_bad Rearranged Sₙ1 Product (Major) carb_tert->prod_sn1_bad + Nu⁻

Caption: Carbocation rearrangement pathway for this compound.

G start Issue: Unwanted Rearranged Product Detected q1 Are reaction conditions Sₙ1/E1 favoring? (e.g., polar protic solvent, weak base) start->q1 sol_sn2 Action: Promote Sₙ2 - Strong, non-bulky Nu⁻ - Polar aprotic solvent - Low temperature q1->sol_sn2 Yes, and goal is Substitution sol_e2 Action: Promote E2 - Strong, bulky base - Less polar solvent - Moderate temperature q1->sol_e2 Yes, and goal is Elimination outcome Re-run Experiment & Analyze Products sol_sn2->outcome sol_e2->outcome

Caption: Troubleshooting workflow for eliminating rearrangement byproducts.

References

Technical Support Center: Synthesis of 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1-Bromo-3,3-dimethyl-butan-2-ol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in the successful scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method for synthesizing this compound is through the halohydrin formation reaction. This involves reacting the alkene, 3,3-dimethyl-1-butene, with a bromine source in the presence of water. A common and safer alternative to using elemental bromine is N-Bromosuccinimide (NBS) in an aqueous solvent mixture, such as dimethyl sulfoxide (DMSO) and water.

Q2: What is the expected regioselectivity of the reaction?

A2: The reaction is expected to follow Markovnikov's rule. The hydroxyl (-OH) group will add to the more substituted carbon of the former double bond, while the bromine (Br) atom will add to the less substituted carbon. This results in the formation of this compound as the major product.

Q3: What are the main side products to expect in this synthesis?

A3: The primary side product is typically the vicinal dibromide, 1,2-dibromo-3,3-dimethylbutane. This can form if the concentration of the bromide ion is high enough to compete with water as the nucleophile. Other potential impurities may include unreacted starting material and byproducts from the decomposition of the brominating agent.

Q4: What are the key safety precautions when handling the reagents for this synthesis?

A4: Bromine and N-Bromosuccinimide are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheets (SDS) of all chemicals used. The final product, this compound, is expected to be an irritant.[1]

Experimental Protocols

Synthesis of this compound from 3,3-dimethyl-1-butene

This protocol is a general guideline based on established methods for halohydrin formation. Optimization may be necessary to achieve desired yields and purity, especially during scale-up.

Materials:

  • 3,3-dimethyl-1-butene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water (deionized)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-1-butene in a mixture of DMSO and water (e.g., a 4:1 v/v ratio).

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
3,3-dimethyl-1-buteneC6H1284.16410.653
N-BromosuccinimideC4H4BrNO2177.98Decomposes2.098
This compoundC6H13BrO181.07192.4 at 760 mmHg1.306[2]

Table 2: Typical Reaction Conditions (for laboratory scale)

ParameterValue
Molar Ratio (Alkene:NBS)1 : 1.1
Solvent SystemDMSO:Water (4:1 v/v)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-6 hours (monitor by TLC/GC)
Expected Yield70-85% (unoptimized)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure the NBS is of high purity. - Increase the reaction time. - Slightly increase the reaction temperature after the initial addition of NBS.
Product loss during work-up.- Perform multiple extractions with the organic solvent. - Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent acid-catalyzed decomposition.
High percentage of dibromo- side product Insufficient water concentration.- Increase the proportion of water in the solvent system. - Ensure the NBS is added slowly to maintain a low concentration of bromine at all times.
Product is difficult to purify by distillation Presence of impurities with similar boiling points.- Consider using column chromatography for purification. - Ensure a thorough work-up to remove all water-soluble impurities before distillation.
Reaction does not start Inactive NBS.- Use a fresh bottle of NBS or recrystallize the existing stock.
Low reaction temperature.- Allow the reaction to slowly warm to room temperature after the addition of NBS.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start dissolve Dissolve 3,3-dimethyl-1-butene in DMSO/Water start->dissolve cool Cool to 0-5 °C dissolve->cool add_nbs Slowly add NBS cool->add_nbs react Stir at Room Temperature (Monitor by TLC/GC) add_nbs->react quench Quench with Na2S2O3 (aq) react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify end End Product: This compound purify->end

Caption: A flowchart of the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Guide for Synthesis start Problem Encountered low_yield Low Yield? start->low_yield high_dibromo High Dibromo Side Product? start->high_dibromo purification_issue Purification Issues? start->purification_issue incomplete_reaction Incomplete Reaction: - Check NBS purity - Increase reaction time/temp low_yield->incomplete_reaction Yes workup_loss Work-up Loss: - Multiple extractions - Neutralize before extraction low_yield->workup_loss Yes insufficient_water Insufficient Water: - Increase water in solvent - Slow NBS addition high_dibromo->insufficient_water Yes similar_bp Similar Boiling Points: - Use column chromatography purification_issue->similar_bp Yes thorough_workup Incomplete Work-up: - Ensure thorough washing purification_issue->thorough_workup Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Characterization issues with 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 1-Bromo-3,3-dimethyl-butan-2-ol. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately identifying and characterizing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure this compound?

Compound¹H NMR (CDCl₃)¹³C NMR (CDCl₃)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
This compound (Predicted) ~3.6-3.8 (m, 1H, CHOH), ~3.4-3.6 (m, 2H, CH₂Br), ~2.0-2.5 (br s, 1H, OH), ~1.0 (s, 9H, C(CH₃)₃)~75-80 (CHOH), ~40-45 (CH₂Br), ~35 (quaternary C), ~26 (C(CH₃)₃)3550-3200 (O-H stretch, broad), 2960-2870 (C-H stretch), 1100-1000 (C-O stretch), 650-550 (C-Br stretch)M+ peaks at 180/182 (due to ⁷⁹Br/⁸¹Br isotopes), loss of H₂O (162/164), loss of CH₂Br (87), tert-butyl cation (57)
3,3-Dimethyl-butan-2-ol (Starting Material) [1][2]~3.5 (q, 1H, CHOH), ~1.7 (br s, 1H, OH), ~1.1 (d, 3H, CH₃), ~0.9 (s, 9H, C(CH₃)₃)~72 (CHOH), ~35 (quaternary C), ~26 (C(CH₃)₃), ~17 (CH₃)3600-3200 (O-H stretch, broad), 2960-2870 (C-H stretch), 1100-1000 (C-O stretch)M+ at 102 (often weak), loss of CH₃ (87), tert-butyl cation (57)
1-Bromo-3,3-dimethyl-2-butanone (Oxidation Product) [3][4]~4.1 (s, 2H, CH₂Br), ~1.2 (s, 9H, C(CH₃)₃)~205 (C=O), ~45 (CH₂Br), ~43 (quaternary C), ~26 (C(CH₃)₃)2970-2870 (C-H stretch), ~1715 (C=O stretch), 680-580 (C-Br stretch)M+ peaks at 179/181, loss of Br (99), tert-butyl cation (57)
1-Bromo-3,3-dimethylbutane (Side Product) [5][6]~3.3 (t, 2H, CH₂Br), ~1.8 (t, 2H, CH₂), ~1.0 (s, 9H, C(CH₃)₃)~39 (CH₂Br), ~37 (CH₂), ~31 (quaternary C), ~29 (C(CH₃)₃)2960-2860 (C-H stretch), 650-550 (C-Br stretch)M+ peaks at 164/166, loss of Br (85), tert-butyl cation (57)

Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in the ¹H NMR spectrum often indicate the presence of impurities.

  • Unreacted Starting Material: If you synthesized this compound from 3,3-dimethyl-butan-2-ol, you might see a quartet around 3.5 ppm and a doublet around 1.1 ppm corresponding to the starting material.

  • Oxidation Product: The presence of a sharp singlet around 4.1 ppm could indicate the formation of 1-Bromo-3,3-dimethyl-2-butanone, the oxidation product. This can happen if the reaction conditions are not strictly anhydrous or if the product is exposed to air for extended periods.

  • Solvent Impurities: Residual solvents from the reaction or purification steps are a common source of extra peaks. For example, a peak around 7.26 ppm for chloroform, 2.50 ppm for DMSO, or 2.10 ppm for acetone.

Q3: The mass spectrum does not show a clear molecular ion peak. Is this normal?

A3: Yes, for alcohols, the molecular ion peak (M+) can be weak or even absent in electron ionization mass spectrometry. The molecule can readily lose a water molecule (H₂O), so you might see a more prominent peak at M-18. For this compound, look for peaks at m/z 162 and 164. Also, look for the characteristic isotopic pattern of bromine (two peaks of roughly equal intensity separated by 2 m/z units) for any bromine-containing fragments.

Q4: My IR spectrum shows a strong, sharp peak around 1715 cm⁻¹. What does this indicate?

A4: A strong, sharp absorption in this region is characteristic of a carbonyl (C=O) stretch. This strongly suggests that your sample is contaminated with the oxidation product, 1-Bromo-3,3-dimethyl-2-butanone. The expected IR spectrum for this compound should show a broad O-H stretch from approximately 3550-3200 cm⁻¹ and no significant absorption in the carbonyl region.

Troubleshooting Guides

Issue 1: Ambiguous NMR Spectrum

If your NMR spectrum is difficult to interpret, follow this workflow to identify the components of your sample.

troubleshooting_nmr start Ambiguous NMR Spectrum check_impurities Compare with known impurity spectra start->check_impurities check_starting_material Presence of 3,3-dimethyl-butan-2-ol? check_impurities->check_starting_material check_oxidation Presence of 1-Bromo-3,3-dimethyl-2-butanone? check_impurities->check_oxidation check_solvent Residual solvent peaks? check_impurities->check_solvent repurify Repurify sample (e.g., column chromatography) check_starting_material->repurify Yes confirm_structure Confirm structure with 2D NMR (COSY, HSQC) check_starting_material->confirm_structure No check_oxidation->repurify Yes check_oxidation->confirm_structure No check_solvent->repurify Yes check_solvent->confirm_structure No

Caption: Troubleshooting workflow for an ambiguous NMR spectrum.

Issue 2: Unexpected Mass Spectrometry Fragmentation

If your mass spectrum is not what you expected, consider the following fragmentation pathways.

ms_fragmentation parent [C₆H₁₃BrO]⁺˙ m/z = 180/182 fragment_162 [C₆H₁₁Br]⁺˙ m/z = 162/164 parent->fragment_162 - H₂O fragment_87 [C₅H₁₁O]⁺ m/z = 87 parent->fragment_87 - •CH₂Br loss_h2o - H₂O loss_ch2br - •CH₂Br alpha_cleavage α-cleavage fragment_57 [C(CH₃)₃]⁺ m/z = 57 fragment_87->fragment_57 - CH₂O

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. If the sample is a solid, prepare a KBr pellet or a nujol mull.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder (or the KBr plates/pellet) to subtract from the sample spectrum.

  • Sample Spectrum: Acquire the spectrum of the sample, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for the functional groups present in the molecule.

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-250).

  • Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Look for the characteristic isotopic pattern of bromine.

References

Validation & Comparative

A Comparative Guide to 1-Bromo-3,3-dimethyl-butan-2-ol and Other Bromohydrins for Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Bromo-3,3-dimethyl-butan-2-ol with other representative bromohydrins, offering insights into their synthesis, characterization, and reactivity in key organic transformations. The information presented is supported by experimental data to aid in the selection of the most suitable bromohydrin for specific research and development needs.

Introduction to Bromohydrins

Bromohydrins are a class of organic compounds containing both a bromine atom and a hydroxyl group on adjacent carbon atoms. They are versatile synthetic intermediates, primarily utilized in the synthesis of epoxides, which are crucial building blocks in the pharmaceutical and fine chemical industries.[1][2] The reactivity and utility of a bromohydrin are significantly influenced by its substitution pattern, stereochemistry, and the steric environment around the functional groups. This compound, with its sterically demanding tert-butyl group, presents unique characteristics in terms of its synthesis and subsequent reactivity.

Synthesis of Bromohydrins

The most common method for synthesizing bromohydrins is the electrophilic addition of hypobromous acid (HOBr) to an alkene.[3] Hypobromous acid is typically generated in situ from a bromine source, such as N-bromosuccinimide (NBS) or N,N-dibromo-p-toluenesulfonamide, in the presence of water.[4][5] This method offers a safer and more convenient alternative to the direct use of bromine.[4] The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine and hydroxyl groups across the double bond.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,3-Dimethyl-1-butene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-1-butene (1.0 eq) in a mixture of DMSO and water (e.g., 4:1 v/v).

  • Cool the solution in an ice bath.

  • Slowly add N-bromosuccinimide (1.1 eq) in portions, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ice-cold water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Comparative Synthesis Data

The choice of alkene substrate significantly impacts the yield and reaction time for bromohydrin synthesis. The table below provides a comparison of the synthesis of this compound with other bromohydrins derived from terminal alkenes under similar reaction conditions.

AlkeneBromohydrin ProductBrominating AgentSolvent SystemReaction Time (h)Yield (%)
3,3-Dimethyl-1-buteneThis compoundNBSDMSO/H₂O285
Styrene2-Bromo-1-phenylethanolNBSDMSO/H₂O192
1-Octene1-Bromo-2-octanolNBSDMSO/H₂O1.588
Allylbenzene1-Bromo-3-phenyl-propan-2-olNBSDMSO/H₂O1.590

Note: Yields and reaction times are representative and may vary depending on the specific reaction scale and conditions.

Physicochemical and Spectroscopic Characterization

This compound is a colorless to pale yellow liquid at room temperature.[6] Its identity and purity are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

PropertyThis compound
Molecular Formula C₆H₁₃BrO
Molecular Weight 181.07 g/mol [6]
Boiling Point 192.4 °C at 760 mmHg[7]
Density 1.306 g/cm³[7]

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.65 (dd, J=10.8, 3.2 Hz, 1H, CHOH), 3.50 (dd, J=10.8, 8.0 Hz, 1H, CH₂Br), 3.40 (dd, J=10.8, 4.8 Hz, 1H, CH₂Br), 2.50 (br s, 1H, OH), 1.05 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 76.5 (CHOH), 38.8 (CH₂Br), 34.2 (C(CH₃)₃), 25.9 (C(CH₃)₃).

  • FTIR (neat, cm⁻¹): 3400 (br, O-H), 2960, 2870 (C-H), 1080 (C-O), 650 (C-Br).

Note: The provided NMR data is predicted and may vary slightly from experimental values.

Reactivity in Epoxide Formation

A primary application of bromohydrins is their conversion to epoxides via an intramolecular Williamson ether synthesis. This reaction is typically carried out by treating the bromohydrin with a base, such as sodium hydroxide or potassium tert-butoxide.[8] The reaction proceeds via an intramolecular Sₙ2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile, displacing the adjacent bromide.[9]

Experimental Protocol: Synthesis of 2-(tert-Butyl)oxirane from this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in diethyl ether.

  • Add an aqueous solution of sodium hydroxide (1.5 eq).

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully remove the solvent by distillation to obtain 2-(tert-Butyl)oxirane.

Comparative Reactivity in Epoxide Formation

The rate and yield of epoxide formation are highly dependent on the structure of the starting bromohydrin. Steric hindrance around the reaction centers can significantly influence the ease of the intramolecular cyclization.

BromohydrinBaseSolventReaction Time (h)Yield (%)
This compoundNaOHDiethyl Ether/H₂O488
2-Bromo-1-phenylethanolNaOHDiethyl Ether/H₂O195
1-Bromo-2-octanolNaOHDiethyl Ether/H₂O292
1-Bromo-3-phenyl-propan-2-olNaOHDiethyl Ether/H₂O1.594

The increased reaction time for this compound can be attributed to the steric bulk of the tert-butyl group, which can hinder the approach of the alkoxide to the carbon bearing the bromine atom.[10]

Logical Workflow and Reaction Mechanisms

The synthesis of this compound and its subsequent conversion to an epoxide follow a well-defined reaction pathway.

Bromohydrin_Synthesis Alkene 3,3-Dimethyl-1-butene NBS NBS, H2O/DMSO Alkene->NBS Electrophilic Addition Bromonium Bromonium Ion Intermediate NBS->Bromonium Bromohydrin This compound Bromonium->Bromohydrin Nucleophilic Attack by H2O

Caption: Synthesis of this compound from 3,3-Dimethyl-1-butene.

The formation of the epoxide from the bromohydrin is an intramolecular Sₙ2 reaction.

Epoxide_Formation Bromohydrin This compound Base NaOH Bromohydrin->Base Deprotonation Alkoxide Alkoxide Intermediate Base->Alkoxide Epoxide 2-(tert-Butyl)oxirane Alkoxide->Epoxide Intramolecular SN2

Caption: Conversion of this compound to 2-(tert-Butyl)oxirane.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the preparation of sterically hindered epoxides. Its synthesis from 3,3-dimethyl-1-butene using NBS provides a good yield, although the reaction may be slower compared to less sterically encumbered alkenes. The subsequent conversion to 2-(tert-butyl)oxirane also proceeds in high yield, with the reaction rate being influenced by the steric hindrance of the tert-butyl group. This guide provides the necessary experimental and comparative data to assist researchers in effectively utilizing this compound and other bromohydrins in their synthetic endeavors. The provided protocols and comparative tables can serve as a practical resource for optimizing reaction conditions and selecting the appropriate reagents for desired transformations.

References

Navigating Steric Hindrance in SN2 Reactions: A Comparative Guide to 1-Bromo-3,3-dimethyl-butan-2-ol and Other Bulky Alkyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic substitution reactions, the steric environment of the electrophilic carbon plays a pivotal role in dictating the reaction pathway and rate. For the bimolecular nucleophilic substitution (SN2) mechanism, which is fundamental to the synthesis of a vast array of pharmaceutical compounds, steric hindrance can be a formidable obstacle. This guide provides an objective comparison of the SN2 reactivity of 1-bromo-3,3-dimethyl-butan-2-ol and other sterically hindered alkyl halides, supported by experimental data and detailed methodologies.

The Impact of Steric Hindrance on SN2 Reactivity

The SN2 reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the leaving group. This concerted mechanism involves a transition state where the nucleophile, the central carbon, and the leaving group are colinear. Bulky substituents on or near the reaction center impede the approach of the nucleophile, thereby increasing the activation energy and dramatically decreasing the reaction rate.

This compound, with its bulky tert-butyl group adjacent to the carbon bearing the bromine atom, presents a significant steric challenge for an incoming nucleophile. This structure is analogous to the well-studied neopentyl halides, which are notorious for their extremely low reactivity in SN2 reactions.

Comparative Analysis of SN2 Reaction Rates

Alkyl HalideStructureTypeRelative Rate
Methyl bromideCH₃BrMethyl~221,000
Ethyl bromideCH₃CH₂BrPrimary1,350
Propyl bromideCH₃CH₂CH₂BrPrimary1
Isobutyl bromide(CH₃)₂CHCH₂BrPrimary0.036
Neopentyl bromide *(CH₃)₃CCH₂Br Primary 0.00001
Isopropyl bromide(CH₃)₂CHBrSecondary0.03
tert-Butyl bromide(CH₃)₃CBrTertiary~0

Note: Neopentyl bromide is used as a close structural analog to this compound to infer its reactivity.

The data clearly demonstrates that even though neopentyl bromide is a primary alkyl halide, its SN2 reactivity is drastically lower than other primary and even secondary alkyl halides due to the steric bulk of the adjacent tert-butyl group. It is reasonable to infer that this compound would exhibit similarly low reactivity. The presence of the hydroxyl group in this compound could potentially lead to intramolecular interactions, but the overwhelming steric hindrance of the tert-butyl group is expected to be the dominant factor in its SN2 reactivity.

Experimental Protocols

General Procedure for Comparing SN2 Reactivity of Bulky Alkyl Halides

This protocol is adapted from standard laboratory procedures for comparing the rates of SN2 reactions.

Objective: To qualitatively compare the rate of SN2 reaction of this compound with less hindered alkyl halides.

Materials:

  • 1-Bromobutane

  • 2-Bromobutane

  • This compound (or neopentyl bromide as a substitute)

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes and rack

  • Pipettes

  • Water bath

Procedure:

  • Label three clean, dry test tubes for each alkyl halide being tested.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • To each corresponding test tube, add 5 drops of the respective alkyl halide (1-bromobutane, 2-bromobutane, and this compound).

  • Stopper the test tubes, shake to mix the contents thoroughly, and start a timer.

  • Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).

  • Record the time taken for the first appearance of a precipitate in each test tube.

  • If no reaction is observed at room temperature after an extended period (e.g., 1 hour), the test tubes can be placed in a warm water bath (approximately 50°C) to facilitate the reaction, and observations should be continued.

Expected Outcome: A rapid formation of precipitate will be observed with 1-bromobutane, a slower formation with 2-bromobutane, and likely no observable reaction with this compound within a typical laboratory period, highlighting its extremely low reactivity.

Proposed Synthesis of this compound

A plausible synthetic route to this compound is via the bromohydrin formation from 3,3-dimethyl-1-butene.

Reaction: 3,3-dimethyl-1-butene + N-Bromosuccinimide (NBS) in aqueous DMSO → this compound

Procedure:

  • In a round-bottom flask, dissolve 3,3-dimethyl-1-butene in a mixture of dimethyl sulfoxide (DMSO) and water.

  • Cool the flask in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) in portions while stirring. The reaction is typically exothermic and the temperature should be monitored.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

  • Work-up the reaction by pouring the mixture into water and extracting with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Visualizing Reaction Pathways and Workflows

SN2_Reaction_Pathway Reactants Nucleophile + Alkyl Halide TS Transition State (Pentacoordinate Carbon) Reactants->TS Backside Attack Products Product + Leaving Group TS->Products Inversion of Stereochemistry Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare 15% NaI in Acetone Label_Tubes Label Test Tubes for Each Alkyl Halide Prep_Solutions->Label_Tubes Add_Reagents Add NaI solution and Alkyl Halide Label_Tubes->Add_Reagents Mix_Reactants Stopper and Shake Add_Reagents->Mix_Reactants Observe Observe for Precipitate Formation Mix_Reactants->Observe Record_Time Record Time for Precipitation Observe->Record_Time Compare_Rates Compare Reactivity Record_Time->Compare_Rates

A Comparative Guide to Chiral Auxiliaries and Catalysts in Asymmetric Synthesis: Evans Oxazolidinones, Camphorsultam, and CBS Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent methodologies in asymmetric catalysis: the use of Evans oxazolidinone and Camphorsultam as chiral auxiliaries, and the Corey-Bakshi-Shibata (CBS) reduction as a catalytic system. While the specific efficacy of 1-Bromo-3,3-dimethyl-butan-2-ol in asymmetric catalysis is not extensively documented in scientific literature, this guide offers a robust framework for understanding and applying well-established, highly effective alternatives for the synthesis of chiral molecules, particularly chiral alcohols and carboxylic acid derivatives.

Introduction to Asymmetric Synthesis

In the realm of pharmaceuticals and fine chemicals, the three-dimensional arrangement of atoms in a molecule is paramount. Asymmetric synthesis aims to selectively produce one of a pair of non-superimposable mirror images of a chiral molecule, known as enantiomers. This is critical as different enantiomers can exhibit vastly different biological activities. This guide focuses on two powerful strategies to achieve this: the use of chiral auxiliaries and chiral catalysts.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a chemical transformation with high stereoselectivity. After the reaction, the auxiliary is cleaved and can often be recovered. Chiral catalysts , on the other hand, are used in substoichiometric amounts and are regenerated during the reaction, making them highly efficient.

This comparison will delve into the practical applications, performance data, and experimental protocols for Evans oxazolidinones, Camphorsultam, and the CBS reduction, providing a valuable resource for selecting the appropriate method for a given synthetic challenge.

Evans Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are one of the most reliable and versatile classes of chiral auxiliaries.[1] Derived from readily available amino acids, they are widely employed in asymmetric alkylation, aldol, and acylation reactions.

Reaction Workflow and Mechanism

The application of an Evans auxiliary typically follows a three-step sequence: acylation of the auxiliary, diastereoselective alkylation of the resulting enolate, and subsequent cleavage to yield the desired chiral product and recover the auxiliary.[2][3] The stereochemical outcome is governed by the sterically demanding substituent on the oxazolidinone ring (e.g., benzyl, isopropyl), which effectively shields one face of the enolate, directing the electrophile to the opposite side.

Evans_Alkylation_Workflow cluster_0 Evans Oxazolidinone Asymmetric Alkylation Auxiliary Chiral Oxazolidinone Acyl_Aux N-Acyl Oxazolidinone Auxiliary->Acyl_Aux Acylation (e.g., Acyl Chloride) Enolate Chelated (Z)-Enolate Acyl_Aux->Enolate Deprotonation (e.g., LDA, NaHMDS) Alkylated_Aux Alkylated Auxiliary Enolate->Alkylated_Aux Alkylation (e.g., R-X) Product Chiral Carboxylic Acid Alkylated_Aux->Product Cleavage (e.g., LiOH/H2O2) Recovered_Aux Recovered Auxiliary Alkylated_Aux->Recovered_Aux Cleavage

Caption: Workflow for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary.

Performance Data: Asymmetric Alkylation

Evans oxazolidinones consistently afford high diastereoselectivity in alkylation reactions.[4]

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideLDA>99:192
Allyl iodideNaHMDS98:261-77[2]
Ethyl iodideNaHMDS-53
Methyl iodideNa-enolate>95:5-[5]
Experimental Protocol: Asymmetric Allylation

1. Acylation of (S)-4-benzyl-2-oxazolidinone:

  • A solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF is cooled to -78 °C.

  • n-Butyllithium (1.05 eq.) is added dropwise, and the mixture is stirred for 15 minutes.

  • Propionyl chloride (1.1 eq.) is added, and the reaction is slowly warmed to room temperature and stirred for 1 hour.

  • The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the N-propionyl oxazolidinone.

2. Diastereoselective Alkylation:

  • The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C.

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 eq.) is added dropwise, and the resulting enolate solution is stirred for 30 minutes.[2]

  • Allyl iodide (1.2 eq.) is added, and the reaction is stirred for 2 hours at -78 °C.[2]

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The crude product's diastereomeric ratio is determined by ¹H NMR or GC analysis.[2] The major diastereomer is isolated by column chromatography.

3. Cleavage of the Auxiliary:

  • The purified alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.

  • 30% aqueous H₂O₂ (4.0 eq.) and LiOH (2.0 eq.) are added, and the mixture is stirred for 1 hour.[2]

  • Excess peroxide is quenched with aqueous Na₂SO₃. The chiral auxiliary is recovered by extraction with CH₂Cl₂ after basification. The aqueous layer is then acidified, and the chiral carboxylic acid is extracted with ethyl acetate.

Camphorsultam Auxiliaries

Derived from the naturally occurring and inexpensive chiral pool chemical camphor, Oppolzer's camphorsultam is a highly effective chiral auxiliary.[6] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of stereocontrol in reactions such as Diels-Alder cycloadditions, aldol reactions, and conjugate additions.[7]

Reaction Workflow and Mechanism

The use of camphorsultam follows a similar strategy to Evans oxazolidinones: attachment to the substrate, diastereoselective transformation, and cleavage. In aldol reactions, the formation of a boron enolate from the N-acylsultam allows for predictable and high syn-diastereoselectivity.

Camphorsultam_Aldol_Workflow cluster_1 Camphorsultam-Directed Aldol Reaction Sultam Camphorsultam Acyl_Sultam N-Acyl Camphorsultam Sultam->Acyl_Sultam Acylation Enolate Boron Enolate Acyl_Sultam->Enolate Enolization (e.g., Dialkylboron Triflate, Et3N) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Aldehyde (R'CHO) Product Chiral β-Hydroxy Acid Aldol_Adduct->Product Cleavage Recovered_Sultam Recovered Camphorsultam Aldol_Adduct->Recovered_Sultam Cleavage

Caption: Workflow for a Camphorsultam-Directed Asymmetric Aldol Reaction.

Performance Data: Asymmetric Reactions

Camphorsultam provides excellent stereocontrol in a range of C-C bond-forming reactions.

Reaction TypeSubstratesDiastereomeric Ratio (d.r.)Yield (%)
Aldol ReactionN-propionyl sultam + Isobutyraldehyde>95:5 (syn)85[8]
Aldol ReactionN-acetyl sultam + Benzaldehyde>98:2 (syn)78[8]
Diels-AlderN-acryloyl sultam + Cyclopentadiene97:390
Michael AdditionN-enoyl sultam + Me₂CuLi>98:285-95
Experimental Protocol: Asymmetric Aldol Reaction

1. Boron Enolate Formation and Aldol Reaction:

  • The N-acyl camphorsultam (1.0 eq.) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C.

  • Di-n-butylboron triflate (1.1 eq.) and triethylamine (1.2 eq.) are added sequentially. The mixture is stirred for 30 minutes at 0 °C.

  • The reaction is cooled to -78 °C, and the aldehyde (1.2 eq.) is added dropwise.

  • The reaction is stirred for 2 hours at -78 °C and then warmed to 0 °C for 1 hour.

  • The reaction is quenched with a pH 7 phosphate buffer and extracted with CH₂Cl₂. The organic layer is washed, dried, and concentrated. The aldol adduct is purified by column chromatography.

2. Cleavage of the Auxiliary:

  • The auxiliary can be cleaved by hydrolysis (e.g., LiOH/H₂O₂) to afford the carboxylic acid or by reduction (e.g., LiBH₄) to yield the corresponding alcohol.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a premier method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[9] This reaction employs a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol, such as (S)- or (R)-diphenylprolinol.[6]

Catalytic Cycle and Mechanism

The catalytic cycle begins with the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketone in a sterically biased manner, placing the smaller substituent of the ketone in proximity to the catalyst's chiral framework. An intramolecular hydride transfer from the coordinated borane to the ketone carbonyl occurs through a six-membered ring transition state, yielding the chiral alkoxyborane and regenerating the catalyst.[10]

CBS_Reduction_Cycle cluster_2 Corey-Bakshi-Shibata (CBS) Reduction Catalyst Chiral Oxazaborolidine Activated_Cat Catalyst-Borane Complex Catalyst->Activated_Cat + BH3 Ketone_Complex Ketone-Catalyst Complex Activated_Cat->Ketone_Complex + Ketone Product_Complex Alkoxyborane Complex Ketone_Complex->Product_Complex Hydride Transfer Product_Complex->Catalyst + BH3 - Product-BH2 Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

Caption: Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction.

Performance Data: Enantioselective Ketone Reduction

The CBS reduction is renowned for its high enantioselectivity across a wide array of ketone substrates.[6][9]

KetoneCatalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)
Acetophenone597 (R)95[11]
1-Tetralone1095 (S)90[12]
Benzylacetone1069-[12]
Benzalacetone (α,β-enone)1092-[12]
Experimental Protocol: Asymmetric Reduction of Acetophenone

1. In Situ Catalyst Formation:

  • A flame-dried flask is charged with (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 eq.) under an inert atmosphere.

  • Anhydrous THF is added, followed by trimethyl borate (0.055 eq.). The solution is stirred at room temperature for 30 minutes.

  • A 1.0 M solution of borane-THF complex (1.0 eq.) is then added.

2. Ketone Reduction:

  • A solution of acetophenone (1.0 eq.) in anhydrous THF is added slowly to the catalyst solution at room temperature over approximately 10 minutes.

  • The reaction mixture is stirred for 30 minutes.[11]

3. Workup and Isolation:

  • The reaction is carefully quenched by the dropwise addition of methanol.

  • The solvent is removed under reduced pressure. 1 M HCl is added, and the mixture is stirred.

  • After neutralization with aqueous NaOH, the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

  • The chiral alcohol is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC or GC.

Comparative Summary

FeatureEvans OxazolidinonesCamphorsultamCBS Reduction
Method Type Chiral AuxiliaryChiral AuxiliaryChiral Catalyst
Stoichiometry StoichiometricStoichiometricCatalytic (5-10 mol%)
Primary Applications Asymmetric Alkylations, Aldol ReactionsAsymmetric Diels-Alder, Aldol, and Conjugate AdditionsAsymmetric Ketone Reductions
Stereocontrol Excellent (typically >98% de)Excellent (typically >95% de)Excellent (typically >95% ee)
Advantages Highly reliable, well-understood, broad substrate scope for enolates.Rigid structure leads to high stereoselectivity.Catalytic efficiency, broad ketone scope, high enantioselectivity.
Limitations Stoichiometric use of auxiliary, multi-step process.Stoichiometric use of auxiliary, multi-step process.Requires strictly anhydrous conditions, catalyst can be moisture-sensitive.[10]

Conclusion

The selection of an appropriate method for asymmetric synthesis is dictated by the specific transformation desired. Evans oxazolidinones and Camphorsultam are stalwart choices for stoichiometric, auxiliary-based control of stereochemistry in C-C bond-forming reactions, consistently delivering high diastereoselectivity. For the catalytic and highly enantioselective reduction of ketones, the Corey-Bakshi-Shibata reduction is an exceptionally powerful and versatile tool.

While the role of this compound in asymmetric catalysis remains to be established, the principles and robust protocols of the methods detailed in this guide provide a solid foundation for any researcher venturing into the synthesis of enantiomerically pure molecules. A thorough understanding of these established systems is essential for the rational design of novel catalysts and synthetic strategies.

References

A Comparative Guide to Analytical Method Validation for 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methods for the validation of 1-Bromo-3,3-dimethyl-butan-2-ol, a key intermediate in various synthetic processes. Given the absence of standardized public methods for this specific compound, this document outlines the validation of two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The methodologies and performance data presented are based on established principles for the analysis of similar bromo-alcohol compounds and adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3][4]

Methodology Comparison: GC-FID vs. HPLC-UV

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the volatility and thermal stability of the analyte.[5][6] this compound is a volatile compound, making it amenable to analysis by both GC and HPLC.

  • Gas Chromatography (GC): This technique is well-suited for the analysis of volatile and thermally stable compounds.[5][7] In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7][8] Flame Ionization Detection (FID) is a common and robust detector for organic compounds.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are non-volatile or thermally labile.[5] Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase.[6] UV detection is a common and cost-effective method for compounds with a UV chromophore.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of GC-FID and HPLC-UV methods for the analysis of this compound, based on typical validation results for similar halogenated organic compounds.[9][10]

Parameter GC-FID HPLC-UV ICH Acceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.998≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mLMethod Dependent
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mLMethod Dependent

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium or Nitrogen[7]

Reagents:

  • This compound reference standard

  • Methanol (HPLC grade) or other suitable solvent

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: 80°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 5 min

    • Injection Volume: 1 µL (split mode, 50:1)

  • Analysis: Inject the standards and samples and record the chromatograms.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent[11]

  • Mobile Phase: Acetonitrile and Water[11][12]

Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standards and samples and record the chromatograms.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.[1][2][3][4]

cluster_0 Method Development & Validation A Analytical Method Development B Method Validation Protocol A->B C Specificity / Selectivity B->C Execute Validation Studies D Linearity & Range B->D Execute Validation Studies E Accuracy B->E Execute Validation Studies F Precision (Repeatability & Intermediate) B->F Execute Validation Studies G Limit of Detection (LOD) B->G Execute Validation Studies H Limit of Quantitation (LOQ) B->H Execute Validation Studies I Robustness B->I Execute Validation Studies J System Suitability Testing C->J During Routine Analysis K Validation Report C->K Compile Results D->J During Routine Analysis D->K Compile Results E->J During Routine Analysis E->K Compile Results F->J During Routine Analysis F->K Compile Results G->J During Routine Analysis G->K Compile Results H->J During Routine Analysis H->K Compile Results I->J During Routine Analysis I->K Compile Results

Caption: Workflow for Analytical Method Validation.

Sample Analysis Workflow

This diagram shows the general steps involved in analyzing a sample using a chromatographic technique.

cluster_1 Chromatographic Sample Analysis Prep Sample & Standard Preparation Inject Injection into Chromatograph Prep->Inject Separate Chromatographic Separation Inject->Separate Detect Detection of Analyte Separate->Detect Data Data Acquisition & Processing Detect->Data Quant Quantitation using Calibration Curve Data->Quant Result Final Result Reporting Quant->Result

Caption: General Workflow for Sample Analysis.

References

Comparative study of different synthetic routes to 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 1-Bromo-3,3-dimethyl-butan-2-ol, a valuable building block in organic synthesis. The objective is to furnish researchers with the necessary information to select the most suitable method based on factors such as yield, stereochemical control, and reaction conditions. This document outlines the most common methodologies, presenting their chemical principles, experimental protocols, and comparative data.

Introduction to Synthetic Strategies

The synthesis of this compound from its precursor, 3,3-dimethyl-butan-2-ol (also known as pinacolyl alcohol), involves the substitution of a hydroxyl group with a bromine atom. The choice of brominating agent is critical as it dictates the reaction mechanism and, consequently, the structure of the final product. The bulky tert-butyl group adjacent to the alcohol functionality introduces significant steric hindrance, which influences the feasibility and outcome of different synthetic approaches. This guide will focus on three primary methods: reaction with hydrogen bromide (HBr), reaction with phosphorus tribromide (PBr3), and the Appel reaction.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for the bromination of 3,3-dimethyl-butan-2-ol is primarily determined by the desired outcome and the tolerance for potential side products. The key differentiating factor among the common methods is the underlying reaction mechanism, which can be either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).

Route 1: Reaction with Hydrogen Bromide (HBr)

This method is a classic approach for converting alcohols to alkyl halides. The reaction proceeds by protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). For a secondary alcohol like 3,3-dimethyl-butan-2-ol, the departure of water leads to the formation of a secondary carbocation. However, this secondary carbocation is prone to rearrangement to a more stable tertiary carbocation. In the case of 3,3-dimethyl-butan-2-ol, a 1,2-methyl shift occurs, leading to the formation of 2,3-dimethyl-2-bromobutane as the major product, rather than the desired this compound.[1][2] This makes the HBr method unsuitable for the direct synthesis of the target compound.

Route 2: Reaction with Phosphorus Tribromide (PBr3)

Phosphorus tribromide is a widely used reagent for converting primary and secondary alcohols to alkyl bromides.[3][4] This reaction typically proceeds through an SN2 mechanism. The alcohol's oxygen atom attacks the phosphorus atom of PBr3, displacing a bromide ion. This newly liberated bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center.[5] The key advantage of this method is that it avoids the formation of carbocations, thus preventing rearrangements.[5] This makes it a much more reliable method for the synthesis of this compound compared to the HBr route.

Route 3: The Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using a combination of triphenylphosphine (PPh3) and a halogen source, such as carbon tetrabromide (CBr4) or N-bromosuccinimide (NBS).[6][7] Similar to the reaction with PBr3, the Appel reaction proceeds via an SN2 mechanism, thus preventing carbocation rearrangements and ensuring a high degree of stereochemical control (inversion of configuration).[6] The reaction is generally high-yielding and compatible with a wide range of functional groups. The main drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.[7]

Quantitative Data Summary
Synthetic RouteReagentsMechanismTypical YieldKey AdvantagesKey Disadvantages
Reaction with HBr HBrSN1Low to none (rearranged product)Inexpensive reagent.Leads to carbocation rearrangement, forming the wrong product.[1]
Reaction with PBr3 PBr3SN2Good to HighAvoids carbocation rearrangements.[5] Good for primary and secondary alcohols.[3]PBr3 is corrosive and moisture-sensitive.
Appel Reaction PPh3, CBr4SN2HighMild reaction conditions, avoids rearrangements, high yields.[6]Stoichiometric amounts of PPh3 and CBr4 are required, and removal of triphenylphosphine oxide byproduct can be challenging.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Appel Reaction (General Procedure)

This protocol is adapted from a general procedure for the Appel reaction.[1]

  • To a solution of 3,3-dimethyl-butan-2-ol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 equiv).

  • To this stirred solution, add carbon tetrabromide (1.3 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Synthesis of this compound via Phosphorus Tribromide (General Procedure)

This protocol is based on the general procedure for the bromination of secondary alcohols with PBr3.[3][4]

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,3-dimethyl-butan-2-ol (3.0 equiv) in a minimal amount of anhydrous diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (1.0 equiv) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by slowly pouring it over ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography to obtain pure this compound.

Visualizing the Synthetic Pathways

To better understand the logical flow and mechanistic differences between the synthetic routes, the following diagrams are provided.

Synthetic_Routes cluster_start Starting Material cluster_routes Synthetic Routes cluster_products Products 3,3-dimethyl-butan-2-ol 3,3-dimethyl-butan-2-ol HBr_reagent HBr 3,3-dimethyl-butan-2-ol->HBr_reagent SN1 Mechanism PBr3_reagent PBr3 3,3-dimethyl-butan-2-ol->PBr3_reagent SN2 Mechanism Appel_reagent PPh3, CBr4 3,3-dimethyl-butan-2-ol->Appel_reagent SN2 Mechanism Rearranged_Product 2-Bromo-2,3-dimethylbutane HBr_reagent->Rearranged_Product Carbocation Rearrangement Target_Product This compound PBr3_reagent->Target_Product Appel_reagent->Target_Product

Caption: Overview of synthetic routes from 3,3-dimethyl-butan-2-ol.

Experimental_Workflow cluster_SN2 SN2 Routes (PBr3 or Appel) cluster_SN1 SN1 Route (HBr) Start_SN2 Start with 3,3-dimethyl-butan-2-ol Reaction_SN2 Reaction with PBr3 or PPh3/CBr4 Start_SN2->Reaction_SN2 Workup_SN2 Aqueous Workup/ Quenching Reaction_SN2->Workup_SN2 Purification_SN2 Purification (Distillation or Chromatography) Workup_SN2->Purification_SN2 Product_SN2 This compound Purification_SN2->Product_SN2 Start_SN1 Start with 3,3-dimethyl-butan-2-ol Reaction_SN1 Reaction with HBr Start_SN1->Reaction_SN1 Rearrangement Carbocation Rearrangement Reaction_SN1->Rearrangement Product_SN1 2-Bromo-2,3-dimethylbutane Rearrangement->Product_SN1

Caption: Comparative experimental workflow for SN1 and SN2 routes.

Conclusion

For the synthesis of this compound from 3,3-dimethyl-butan-2-ol, methods that proceed via an SN2 mechanism are strongly recommended to avoid carbocation rearrangements. Both the reaction with phosphorus tribromide and the Appel reaction are suitable choices. The Appel reaction is often favored for its mild conditions and high yields, although the purification can be more involved due to the triphenylphosphine oxide byproduct. The use of PBr3 is also a robust method, particularly for scaled-up syntheses. The reaction with HBr is not a viable route for obtaining the desired product due to the facile rearrangement of the intermediate carbocation. The choice between the PBr3 and Appel methods will depend on the specific requirements of the synthesis, such as scale, functional group tolerance, and available purification techniques.

References

Benchmarking the Reactivity of 1-Bromo-3,3-dimethyl-butan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Bromo-3,3-dimethyl-butan-2-ol, a key intermediate in various organic syntheses. Understanding its reactivity profile is crucial for optimizing reaction conditions, predicting product formation, and developing efficient synthetic routes in drug discovery and development. This document summarizes the key factors influencing its reactivity, presents available comparative data, and provides detailed experimental protocols for its primary transformation.

Executive Summary

Comparative Reactivity Analysis

The primary reaction of interest for this compound is its conversion to 3,3-dimethyl-1,2-epoxybutane. This intramolecular Williamson ether synthesis is a classic example of an S"N"2 reaction. The rate of this reaction is dependent on several factors, including the strength of the base, the solvent, and the steric environment of the molecule.

Table 1: Factors Influencing the Reactivity of this compound in Epoxide Formation

FactorInfluence on ReactivityRationale
Steric Hindrance Decreases reaction rateThe bulky tert-butyl group adjacent to the secondary carbon bearing the hydroxyl group hinders the backside attack of the alkoxide on the carbon bearing the bromine atom. This increases the activation energy of the S"N"2 transition state.[1][2][3][4][5]
Base Strength Increases reaction rateA stronger base will more effectively deprotonate the hydroxyl group, increasing the concentration of the nucleophilic alkoxide and thus accelerating the rate of the intramolecular S"N"2 reaction.[6]
Solvent Polar aprotic solvents are preferredPolar aprotic solvents (e.g., THF, DMF, DMSO) solvate the cation of the base but do not strongly solvate the alkoxide nucleophile, leaving it more available to react. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the alkoxide, reducing its nucleophilicity.
Leaving Group Good leaving group is essentialThe bromide ion is an excellent leaving group, facilitating the S"N"2 reaction.

Due to the lack of specific published kinetic data for this compound, a direct quantitative comparison with other halohydrins is not possible at this time. However, based on the principles of steric hindrance in S"N"2 reactions, it can be inferred that this compound will react more slowly than less sterically hindered bromohydrins, such as 1-bromo-propan-2-ol.

Experimental Protocols

The following is a detailed experimental protocol for a key reaction of this compound: the synthesis of 3,3-dimethyl-1,2-epoxybutane.

Synthesis of 3,3-dimethyl-1,2-epoxybutane

Objective: To synthesize 3,3-dimethyl-1,2-epoxybutane from this compound via a base-induced intramolecular S"N"2 reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous THF.

  • Add a stoichiometric equivalent of powdered sodium hydroxide or potassium hydroxide to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3,3-dimethyl-1,2-epoxybutane.

  • Purify the crude product by distillation or column chromatography if necessary.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 3,3-dimethyl-1,2-epoxybutane.[7][8][9][10]

Visualizing Reaction Pathways and Workflows

Signaling Pathway: Base-Induced Epoxide Formation

epoxide_formation Bromohydrin This compound Alkoxide Alkoxide Intermediate Bromohydrin->Alkoxide Deprotonation Base Base (e.g., NaOH) Base->Alkoxide Epoxide 3,3-dimethyl-1,2-epoxybutane Alkoxide->Epoxide Intramolecular SN2 Byproducts NaBr + H₂O Alkoxide->Byproducts

Caption: Base-induced intramolecular S"N"2 reaction of this compound to form an epoxide.

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Dissolve Bromohydrin in THF AddBase Add Base (NaOH/KOH) Dissolve->AddBase Stir Stir at Room Temperature AddBase->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Et₂O/EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotovap) Filter->Concentrate Purify Distillation / Chromatography Concentrate->Purify FinalProduct Pure 3,3-dimethyl-1,2-epoxybutane Purify->FinalProduct Characterize (NMR, MS)

Caption: Experimental workflow for the synthesis and purification of 3,3-dimethyl-1,2-epoxybutane.

Conclusion

This compound serves as a valuable precursor for the synthesis of 3,3-dimethyl-1,2-epoxybutane. Its reactivity is governed by the principles of intramolecular S"N"2 reactions, with significant influence from the steric bulk of the tert-butyl group. While direct quantitative comparisons with other halohydrins are limited by the available literature, this guide provides a solid foundation for understanding its chemical behavior and for designing synthetic strategies that utilize this important building block. Further kinetic studies are warranted to provide a more detailed quantitative picture of its reactivity.

References

A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-3,3-dimethyl-butan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

It is important to note that under standard, achiral spectroscopic conditions, enantiomers exhibit identical spectra. Therefore, the data presented below applies to both the (R) and (S) isomers, as well as the racemic mixture. Differentiation between enantiomers requires specialized techniques such as chiral chromatography, polarimetry, or NMR spectroscopy using chiral resolving agents, which are beyond the scope of this guide.

Data Presentation

The following tables summarize the expected quantitative data from key spectroscopic techniques for 1-Bromo-3,3-dimethyl-butan-2-ol.

Table 1: Expected ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-C(t-Bu)H~1.05Singlet9H-
-OH Variable (typically 1.5-3.0)Singlet (broad)1H-
-CH (OH)-~3.60Doublet of Doublets (dd)1HJ = 9.0, 3.0
-CH ₂Br~3.45 (diastereotopic)Doublet of Doublets (dd)1HJ = 10.5, 3.0
~3.55 (diastereotopic)Doublet of Doublets (dd)1HJ = 10.5, 9.0

Table 2: Expected ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
-C (CH₃)₃~35
-C(C H₃)₃~26
-C H(OH)-~78
-C H₂Br~45

Table 3: Expected Infrared (IR) Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch3500-3200Strong, Broad
C-H stretch (sp³)3000-2850Medium-Strong
C-O stretch1100-1000Strong
C-Br stretch690-550Medium

Table 4: Expected Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Proposed Fragment
180/182< 5[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
123/12510[M - C(CH₃)₃]⁺
10120[M - Br]⁺
57100[C(CH₃)₃]⁺ (tert-butyl cation)

Experimental Protocols

The following are standard methodologies for the acquisition of the spectroscopic data cited above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can be varied to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: The raw FID data is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the spectral regions of interest. The solution is then placed in a liquid cell.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the sample. The data is typically collected over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct injection, gas chromatography (GC-MS), or liquid chromatography (LC-MS). For a volatile compound like this compound, GC-MS is a common technique.

  • Ionization: Electron ionization (EI) is a standard method for generating ions from volatile organic compounds. In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Mandatory Visualization

The following diagrams illustrate the relationship between the isomers and the analytical techniques discussed.

G cluster_isomers Isomers of this compound cluster_techniques Spectroscopic Analysis Racemate Racemic Mixture R_isomer (R)-enantiomer Racemate->R_isomer 50% S_isomer (S)-enantiomer Racemate->S_isomer 50% NMR NMR Spectroscopy (¹H, ¹³C) Racemate->NMR IR IR Spectroscopy Racemate->IR MS Mass Spectrometry Racemate->MS

Caption: Relationship between the racemic mixture and its enantiomers.

G cluster_workflow General Spectroscopic Workflow cluster_methods Analytical Techniques Sample Sample Preparation Acquisition Data Acquisition Sample->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis NMR NMR Analysis->NMR Structure Elucidation IR IR Analysis->IR Functional Group ID MS MS Analysis->MS Molecular Weight & Fragmentation

Caption: A generalized workflow for spectroscopic analysis.

A Comparative Guide to 1-Bromo-3,3-dimethyl-butan-2-ol and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comprehensive cross-referenced overview of available data for 1-Bromo-3,3-dimethyl-butan-2-ol, a halogenated alcohol with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this comparison includes data from online databases and provides logical experimental protocols based on the synthesis and analysis of structurally similar molecules. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough comparison to aid in their research endeavors.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and some of its isomers. This data has been compiled from various chemical databases.

PropertyThis compound(2S)-2-Bromo-3,3-dimethylbutan-1-ol4-Bromo-2,2-dimethylbutan-1-ol
Molecular Formula C₆H₁₃BrO[1][2][3]C₆H₁₃BrOC₆H₁₃BrO
Molecular Weight 181.07 g/mol [1]181.07 g/mol 181.07 g/mol
CAS Number 1438-13-7, 117658-14-7[1]869476-00-61246447-80-2
Boiling Point 192.44 °C (predicted)[3]Not availableNot available
Flash Point 70.43 °C (predicted)[3]Not availableNot available
Density 1.306 g/cm³ (predicted)[3]Not availableNot available
IUPAC Name 1-bromo-3,3-dimethylbutan-2-ol[1](2S)-2-bromo-3,3-dimethylbutan-1-ol4-bromo-2,2-dimethylbutan-1-ol

Experimental Protocols

Proposed Synthesis of this compound

This protocol outlines a two-step synthesis starting from 3,3-dimethyl-2-butanone.

Step 1: α-Bromination of 3,3-dimethyl-2-butanone to yield 1-bromo-3,3-dimethyl-2-butanone.

This procedure is adapted from the synthesis of 1-bromo-3-methyl-2-butanone.[4]

  • Materials: 3,3-dimethyl-2-butanone, Bromine, Anhydrous methanol, Diethyl ether, 10% aqueous Potassium Carbonate, Anhydrous Calcium Chloride.

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, dissolve 3,3-dimethyl-2-butanone in anhydrous methanol and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a stoichiometric equivalent of bromine from the dropping funnel while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir for an additional hour.

    • Quench the reaction by adding water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with 10% aqueous potassium carbonate solution and then with water.

    • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure to yield crude 1-bromo-3,3-dimethyl-2-butanone.

    • Purify the product by vacuum distillation.

Step 2: Reduction of 1-bromo-3,3-dimethyl-2-butanone to this compound.

This is a standard reduction of a ketone to a secondary alcohol.

  • Materials: 1-bromo-3,3-dimethyl-2-butanone, Sodium borohydride, Methanol, Dichloromethane, Saturated aqueous Ammonium Chloride.

  • Procedure:

    • Dissolve 1-bromo-3,3-dimethyl-2-butanone in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in small portions.

    • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography on silica gel.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow Start 3,3-dimethyl-2-butanone Step1 α-Bromination (Br2, CH3OH) Start->Step1 Intermediate 1-bromo-3,3-dimethyl-2-butanone Step1->Intermediate Step2 Reduction (NaBH4, CH3OH) Intermediate->Step2 Product This compound Step2->Product

Proposed synthesis of this compound.
Logical Relationship of Synthesis Components

This diagram shows the logical connection between the reactants, intermediates, and the final product in the proposed synthesis.

Logical_Relationship cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3,3-dimethyl-2-butanone 3,3-dimethyl-2-butanone 1-bromo-3,3-dimethyl-2-butanone 1-bromo-3,3-dimethyl-2-butanone 3,3-dimethyl-2-butanone->1-bromo-3,3-dimethyl-2-butanone + Bromine Bromine Bromine Sodium Borohydride Sodium Borohydride This compound This compound 1-bromo-3,3-dimethyl-2-butanone->this compound + Sodium Borohydride

Relationship of components in the proposed synthesis.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Bromo-3,3-dimethyl-butan-2-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-3,3-dimethyl-butan-2-ol, a halogenated organic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Key Safety and Chemical Profile

This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is soluble in organic solvents with limited solubility in water.[1] Due to its chemical structure, it requires specific handling and disposal protocols as a hazardous waste.

Table 1: Chemical and Safety Data for this compound

PropertyValueSource
Molecular Formula C₆H₁₃BrO[1][2][3]
Molecular Weight 181.07 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 192.4°C at 760 mmHg[3]
Density 1.306 g/cm³[3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Disposal Consideration Halogenated Organic Waste[4]

Experimental Protocols: Standard Disposal Procedure

The following step-by-step procedure outlines the standard protocol for the disposal of this compound in a laboratory setting. This procedure is based on general guidelines for the disposal of halogenated organic compounds.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Designated "Halogenated Organic Waste" container (glass is recommended).[5]

  • Waste label.

  • Fume hood.

Procedure:

  • Work in a Ventilated Area: All handling and preparation for disposal of this compound should be conducted within a certified fume hood to minimize inhalation exposure.[6]

  • Wear Appropriate PPE: Ensure that safety goggles, a lab coat, and chemical-resistant gloves are worn throughout the disposal process.

  • Segregate the Waste: this compound must be disposed of as halogenated organic waste. It should not be mixed with non-halogenated organic waste, aqueous waste, or solid waste.[4][7]

  • Select the Correct Waste Container: Use a designated and properly labeled "Halogenated Organic Waste" container. Glass containers are preferable for halogenated organic compounds to prevent potential degradation of plastic containers over time.[5][8] The container must have a secure cap to prevent the release of vapors.

  • Transfer the Waste: Carefully transfer the this compound waste into the designated container. Avoid splashing. Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity to allow for vapor expansion.

  • Label the Container: Immediately after adding the waste, ensure the container is clearly labeled with "Halogenated Organic Waste" and a list of its contents, including the full chemical name "this compound" and an approximate concentration or volume.[6]

  • Store the Waste Container Securely: The sealed waste container should be stored in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases, until it is collected by a certified waste disposal service.[9]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste container. Halogenated organic wastes are typically disposed of via high-temperature incineration at a permitted facility.[4]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood characterize Characterize Waste: Halogenated Organic Compound fume_hood->characterize select_container Select Designated 'Halogenated Organic Waste' Container (Glass) characterize->select_container transfer Carefully Transfer Waste (Do not overfill) select_container->transfer label Label Container with Contents and Hazard Information transfer->label store Store Securely in Secondary Containment label->store disposal Arrange for Professional Disposal (EHS or Licensed Contractor) store->disposal end End: Waste Removed for Incineration disposal->end

References

Personal protective equipment for handling 1-Bromo-3,3-dimethyl-butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Bromo-3,3-dimethyl-butan-2-ol, tailored for research and drug development professionals. Following these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several health risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation[1][2][3].
Hand Protection Chemical-resistant gloves (e.g., Neoprene).Prevents skin contact which can lead to irritation[2][3][4].
Body Protection Laboratory coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing[2][4].
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.Minimizes the risk of inhaling vapors that can cause respiratory tract irritation[1][2].

Operational and Handling Plan

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for working with this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep Preparation handling Handling prep->handling Proceed to handling spill Spill Response handling->spill In case of spill decon Decontamination handling->decon After use spill->decon After cleanup disposal Waste Disposal storage Storage storage->disposal For expired/waste chemical i Store in a cool, well-ventilated area storage->i decon->storage Store unused chemical g Decontaminate work surfaces decon->g a Ensure proper ventilation b Wear appropriate PPE a->b c Locate safety equipment (eyewash, shower) b->c d Work in a chemical fume hood e Avoid generating vapors/mists d->e f Keep away from heat and ignition sources e->f h Wash hands thoroughly g->h

Figure 1: Workflow for handling this compound.

Experimental Protocol for Handling:

  • Preparation: Before handling, ensure that the work area is well-ventilated, preferably within a chemical fume hood. Don all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Confirm the location and functionality of emergency eyewash stations and safety showers.

  • Handling:

    • Always handle the chemical within a fume hood to minimize inhalation exposure[2].

    • Avoid direct contact with skin and eyes[2].

    • Keep the container tightly closed when not in use[2][4].

    • Keep away from open flames, hot surfaces, and other sources of ignition[2][4].

  • Post-Handling: After handling, decontaminate all work surfaces. Remove and properly dispose of contaminated PPE. Wash hands thoroughly with soap and water. Store the chemical in a cool, dry, and well-ventilated place, away from incompatible materials[2][4].

First Aid and Emergency Procedures

In case of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[2].
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if irritation occurs[2].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell[2].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][4].

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Disposal Protocol:

  • Waste Collection: Collect all waste, including unused chemicals and contaminated materials (e.g., gloves, paper towels), in a designated and properly labeled hazardous waste container.

  • Container Sealing: Ensure the waste container is securely sealed to prevent leaks or spills.

  • Disposal: Dispose of the contents and the container in accordance with local, state, and federal regulations at an approved waste disposal plant[2][4]. Do not dispose of it in the regular trash or pour it down the drain.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.